molecular formula C19H24O4 B15593808 Hericenone J

Hericenone J

Cat. No.: B15593808
M. Wt: 316.4 g/mol
InChI Key: KGKTWEDCFZHCFJ-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hericenone J is a terpene lactone.
This compound has been reported in Hericium erinaceus with data available.
isolated from the mushroom Hericium erinaceum;  structure in first source

Properties

Molecular Formula

C19H24O4

Molecular Weight

316.4 g/mol

IUPAC Name

6-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxy-5-methoxy-3H-2-benzofuran-1-one

InChI

InChI=1S/C19H24O4/c1-12(2)6-5-7-13(3)8-9-15-16(22-4)10-14-11-23-19(21)17(14)18(15)20/h6,8,10,20H,5,7,9,11H2,1-4H3/b13-8+

InChI Key

KGKTWEDCFZHCFJ-MDWZMJQESA-N

Origin of Product

United States

Foundational & Exploratory

Hericenone J: A Technical Guide on its Mechanism of Action in Leukemia Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hericenone J, a natural aromatic compound isolated from the medicinal mushroom Hericium erinaceus, has demonstrated cytotoxic effects against human leukemia cells. This technical guide provides a comprehensive overview of the current understanding and proposed mechanism of action of this compound in leukemia, with a focus on the human acute promyelocytic leukemia cell line HL-60. While direct and exhaustive studies on this compound's specific molecular pathways in leukemia are emerging, this document synthesizes the available data on its cytotoxicity and extrapolates a likely mechanism based on research conducted on related compounds and extracts from Hericium erinaceus. This guide is intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound and to provide a framework for future studies.

Introduction

Leukemia, a group of cancers that originate in the blood-forming tissue of the bone marrow, remains a significant challenge in oncology. The quest for novel therapeutic agents with improved efficacy and reduced side effects is a continuous endeavor. Natural products have historically been a rich source of anticancer compounds. Hericenones, a class of aromatic compounds found in Hericium erinaceus, have garnered attention for their diverse biological activities. Among them, this compound has shown promising cytotoxic activity against leukemia cells, suggesting its potential as a lead compound for the development of new anti-leukemic drugs.

Cytotoxicity of this compound in Leukemia Cells

Quantitative analysis has established the cytotoxic potential of this compound against the human acute promyelocytic leukemia cell line, HL-60.

Table 1: Cytotoxicity of this compound

CompoundCell LineAssay TypeIC50 Value (µM)Reference
This compoundHL-60MTT Assay4.13[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Proposed Mechanism of Action: Induction of Apoptosis

Based on studies of extracts from Hericium erinaceus and related bioactive compounds, the primary mechanism of action of this compound in leukemia cells is proposed to be the induction of apoptosis, or programmed cell death, via the intrinsic (mitochondrial) pathway.[2][3][4]

The Intrinsic Apoptotic Pathway

The intrinsic pathway of apoptosis is initiated by various intracellular stresses and converges on the mitochondria. This pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The balance between these opposing factions determines the cell's fate.

The proposed signaling cascade initiated by this compound in leukemia cells is as follows:

HericenoneJ_Apoptosis_Pathway cluster_extracellular cluster_cell Leukemia Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion HericenoneJ This compound Bax Bax (Pro-apoptotic) HericenoneJ->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) HericenoneJ->Bcl2 Inhibits MMP Loss of Mitochondrial Membrane Potential (ΔΨm) Bax->MMP Bcl2->Bax Inhibits Apaf1 Apaf-1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 Activates ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 Activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 PARP PARP ActiveCaspase3->PARP Cleaves Apoptosis Apoptosis ActiveCaspase3->Apoptosis CleavedPARP Cleaved PARP PARP->CleavedPARP CleavedPARP->Apoptosis CytochromeC Cytochrome c MMP->CytochromeC Release CytochromeC->Apaf1

Proposed mitochondrial-mediated apoptosis pathway induced by this compound.

Key Experimental Protocols

To investigate the mechanism of action of this compound in leukemia cells, a series of in vitro experiments can be performed. The following are detailed protocols for key assays.

Experimental_Workflow cluster_workflow Experimental Workflow for Investigating this compound's Mechanism A 1. Cell Culture (HL-60 Leukemia Cells) B 2. Cell Viability Assay (MTT) - Determine IC50 of this compound A->B C 3. Apoptosis Analysis (Annexin V/PI Staining) - Quantify apoptotic cells via flow cytometry B->C D 4. Mitochondrial Membrane Potential Assay - Measure ΔΨm using JC-1 or similar dye C->D E 5. Western Blot Analysis - Detect changes in apoptotic protein levels (Bcl-2, Bax, Cytochrome c, Caspases, PARP) C->E F 6. Caspase Activity Assay - Quantify caspase-3 and -9 activity E->F

Workflow for elucidating this compound's mechanism of action.
Cell Culture

  • Cell Line: Human acute promyelocytic leukemia HL-60 cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.

  • Protocol:

    • Seed HL-60 cells in a 96-well plate at a density of 1 x 10^5 cells/well.

    • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) for 24, 48, and 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). Flow cytometry is used to quantify the different cell populations.

  • Protocol:

    • Treat HL-60 cells with this compound at its IC50 concentration for different time points (e.g., 0, 12, 24, 48 hours).

    • Harvest the cells and wash them twice with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

Measurement of Mitochondrial Membrane Potential (ΔΨm)
  • Principle: The lipophilic cationic dye JC-1 is used to assess mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

  • Protocol:

    • Treat HL-60 cells with this compound as described above.

    • Incubate the cells with JC-1 dye according to the manufacturer's instructions.

    • Analyze the cells by flow cytometry, measuring the shift in fluorescence from red to green.

Western Blot Analysis
  • Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

  • Protocol:

    • Treat HL-60 cells with this compound and harvest the cells at various time points.

    • Lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cytochrome c, caspase-3, caspase-9, PARP, and a loading control like β-actin).

    • Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities using densitometry software.

Conclusion and Future Directions

This compound exhibits significant cytotoxicity against human leukemia cells, with an IC50 value of 4.13 µM in HL-60 cells.[1] While direct mechanistic studies are limited, evidence from related compounds and extracts of Hericium erinaceus strongly suggests that this compound induces apoptosis through the mitochondrial-mediated intrinsic pathway.[2][3][4] This process likely involves the regulation of Bcl-2 family proteins, leading to a loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade culminating in apoptotic cell death.

Future research should focus on validating this proposed mechanism specifically for this compound. This includes conducting the detailed experimental protocols outlined in this guide to generate quantitative data on the effects of this compound on apoptotic markers in various leukemia cell lines. Furthermore, in vivo studies using animal models of leukemia are warranted to evaluate the therapeutic efficacy and safety of this compound as a potential anti-leukemic agent. The exploration of this compound and its derivatives represents a promising avenue for the development of novel, natural product-based therapies for leukemia.

References

The Neuroprotective Potential of Hericenone J: A Technical Whitepaper for Advancing Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hericenone J, a phenolic terpenoid isolated from the fruiting body of the medicinal mushroom Hericium erinaceus, represents a promising frontier in the quest for novel neuroprotective agents. As part of the broader hericenone class of compounds, it is implicated in the stimulation of Nerve Growth Factor (NGF) synthesis, a critical component for neuronal survival, growth, and differentiation. This technical guide synthesizes the current understanding of the neuroprotective potential of hericenones, with a specific focus on the available data for this compound. While direct research on this compound is emerging, this paper draws upon the established mechanisms of closely related hericenones to provide a comprehensive overview of its putative therapeutic mechanisms. This document details quantitative data on NGF synthesis, outlines relevant experimental protocols, and visualizes key signaling pathways to support ongoing research and drug development efforts in the field of neurodegenerative diseases.

Introduction: The Promise of Hericenones in Neuroprotection

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is the promotion of neurotrophic factors that can protect neurons from damage and stimulate regeneration. Nerve Growth Factor (NGF) is a pivotal neurotrophin essential for the maintenance and organization of neurons.[1] However, its clinical application is limited by its proteinaceous nature, which prevents it from crossing the blood-brain barrier.[1]

Small molecules capable of stimulating endogenous NGF production, such as the hericenones isolated from Hericium erinaceus, offer a viable therapeutic alternative.[1][2] Hericenones are low-molecular-weight compounds that can potentially cross the blood-brain barrier.[1][2] Among these, this compound has been identified as a compound with potential neuroprotective properties, primarily through its presumed role in enhancing NGF expression.[3][4] This guide provides a detailed examination of the scientific evidence supporting the neuroprotective potential of hericenones, with a specific focus on consolidating the available information on this compound.

Quantitative Data on Hericenone-Mediated NGF Synthesis

While specific quantitative data for this compound's direct impact on NGF synthesis is not yet widely published, studies on other hericenones provide a strong basis for its potential efficacy. The following table summarizes the quantitative outcomes of NGF secretion in response to treatment with various hericenones in vitro.

CompoundCell LineConcentrationNGF Secretion (pg/mL)Reference
Hericenone CMouse astroglial cells33 µg/mL23.5 ± 1.0[1]
Hericenone DMouse astroglial cells33 µg/mL10.8 ± 0.8[1]
Hericenone EMouse astroglial cells33 µg/mL13.9 ± 2.1[1]
Hericenone HMouse astroglial cells33 µg/mL45.1 ± 1.1[1]

These data demonstrate the capacity of hericenones to stimulate NGF secretion in glial cells, which are crucial for supporting neuronal health. It is hypothesized that this compound exhibits similar, if not potent, activity in promoting NGF biosynthesis.

Putative Signaling Pathways in Hericenone-Mediated Neuroprotection

The neuroprotective effects of hericenones are believed to be mediated through the activation of several key signaling pathways that regulate neuronal survival and growth. While the precise pathway for this compound is still under investigation, research on other hericenones, particularly Hericenone E, points towards the involvement of the TrkA/Erk1/2 and PI3K/Akt pathways.[5][6] Furthermore, studies on Hericium erinaceus extracts suggest a role for the JNK pathway in NGF synthesis.[7]

Proposed TrkA/Erk1/2 and PI3K/Akt Signaling Cascade

Hericenones are thought to stimulate NGF secretion from astrocytes, which then binds to the TrkA receptor on neurons. This binding event triggers the phosphorylation of TrkA and initiates downstream signaling through the MEK/ERK and PI3K/Akt pathways, ultimately promoting neurite outgrowth and neuronal survival.[8][9]

Hericenone_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Hericenone This compound Astrocyte Astrocyte Hericenone->Astrocyte Stimulates NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Astrocyte->NGF Secretes Neuron Neuron PI3K PI3K TrkA->PI3K MEK MEK TrkA->MEK Akt Akt PI3K->Akt Survival Neuronal Survival Neurite Outgrowth Akt->Survival ERK ERK1/2 MEK->ERK ERK->Survival JNK_Pathway Hericenone This compound JNK JNK Hericenone->JNK Activates cJun c-Jun JNK->cJun Phosphorylates cFos c-fos JNK->cFos Increases NGF_Gene NGF Gene Expression cJun->NGF_Gene cFos->NGF_Gene NGF_Protein NGF Protein Synthesis NGF_Gene->NGF_Protein Isolation_Workflow Start Hericium erinaceus Fruiting Bodies Extraction Ethanol Extraction Start->Extraction Concentration Concentration Extraction->Concentration Partition Solvent Partition (Ethyl Acetate/Water) Concentration->Partition Silica_Gel Silica Gel Column Chromatography Partition->Silica_Gel HPLC Reversed-Phase HPLC Silica_Gel->HPLC End Pure this compound HPLC->End

References

Hericenone J and Nerve Growth Factor Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hericenones are a class of aromatic compounds isolated from the medicinal mushroom Hericium erinaceus. Several members of this class, notably Hericenones C, D, E, and H, have demonstrated the ability to stimulate the synthesis of Nerve Growth Factor (NGF), a critical neurotrophin for neuronal survival, differentiation, and function. This technical guide provides a comprehensive overview of the current understanding of the role of hericenones in NGF synthesis. It consolidates quantitative data on their efficacy, details the experimental methodologies used in their study, and visualizes the proposed signaling pathways. While Hericenone J has been isolated from Hericium erinaceus, to date, there is a notable absence of specific research into its effects on NGF synthesis. Therefore, this document will focus on the well-documented activities of other hericenones as a proxy, highlighting the potential neurotrophic landscape of this compound class.

Introduction

Nerve Growth Factor (NGF) is a pivotal protein for the development and maintenance of the central and peripheral nervous systems.[1] Its therapeutic potential in neurodegenerative disorders such as Alzheimer's disease is significant; however, its clinical application is hampered by its inability to cross the blood-brain barrier.[1] This has spurred the search for small molecules that can stimulate endogenous NGF production. Hericenones, isolated from the fruiting body of Hericium erinaceus, have emerged as promising candidates in this endeavor.[1][2] This guide focuses on the potential of this compound by examining the established neurotrophic properties of its analogues.

Quantitative Data on Hericenone-Mediated NGF Synthesis

Several studies have quantified the effects of various hericenones on NGF secretion in different cell lines. The data consistently demonstrates their ability to stimulate NGF production.

Table 1: Effect of Hericenones on NGF Secretion in Mouse Astroglial Cells

CompoundConcentration (µg/mL)NGF Secretion (pg/mL)Reference
Hericenone C3323.5 ± 1.0[1]
Hericenone D3310.8 ± 0.8[1]
Hericenone E3313.9 ± 2.1[1]
Hericenone H3345.1 ± 1.1[1]

Table 2: Potentiation of NGF Secretion by Hericenones in PC12 Cells

TreatmentNGF Secretion (pg/mL)Reference
Control (Medium only)~20-57[3]
NGF (50 ng/mL)157 ± 12[3]
Hericenone C (10 µg/mL) + NGF (5 ng/mL)100 ± 1[3]
Hericenone D (10 µg/mL) + NGF (5 ng/mL)143 ± 9[3]
Hericenone E (10 µg/mL) + NGF (5 ng/mL)319 ± 12[3]

Note: While this compound has been isolated, there is currently no available quantitative data regarding its specific effects on NGF synthesis.[1][4] One study has focused on its cytotoxic activity against leukemia cells.[4]

Signaling Pathways in Hericenone-Mediated NGF Synthesis

The stimulation of NGF synthesis by hericenones is understood to be mediated by several key intracellular signaling pathways. However, there are some conflicting reports in the literature. While some studies suggest a direct stimulation of NGF gene expression, others indicate a potentiation of NGF's own signaling pathways.

JNK Signaling Pathway

Extracts of Hericium erinaceus have been shown to promote NGF gene expression through the activation of the c-Jun N-terminal kinase (JNK) pathway. This involves the phosphorylation of JNK and its downstream target c-Jun, leading to an increase in c-Fos expression. c-Fos is a component of the AP-1 transcription factor, which plays a role in regulating NGF gene expression. Interestingly, one study noted that Hericenones C, D, and E did not induce NGF gene expression, suggesting other compounds within the mushroom extract may be responsible for this JNK-mediated effect.

G Hericium erinaceus Extract Hericium erinaceus Extract JNK JNK Hericium erinaceus Extract->JNK Activates c-Jun c-Jun JNK->c-Jun Phosphorylates AP-1 AP-1 c-Jun->AP-1 Forms c-Fos c-Fos c-Fos->AP-1 Forms NGF Gene Expression NGF Gene Expression AP-1->NGF Gene Expression Induces

Proposed JNK signaling pathway for NGF synthesis.

MEK/ERK and PI3K/Akt Signaling Pathways

Research on Hericenone E has shown that it potentiates NGF-induced neurite outgrowth in PC12 cells through the MEK/ERK and PI3K/Akt signaling pathways. Hericenone E stimulates the secretion of NGF, which then activates its receptor, TrkA. This activation leads to the downstream phosphorylation of ERK and Akt, promoting neuronal differentiation and survival. It has also been suggested that Hericenone E can directly increase the phosphorylation of ERK and Akt, independent of NGF.

G Hericenone E Hericenone E NGF Secretion NGF Secretion Hericenone E->NGF Secretion Stimulates Akt Akt Hericenone E->Akt Directly Activates ERK ERK Hericenone E->ERK Directly Activates NGF NGF NGF Secretion->NGF TrkA Receptor TrkA Receptor NGF->TrkA Receptor Activates PI3K PI3K TrkA Receptor->PI3K MEK MEK TrkA Receptor->MEK PI3K->Akt Activates Neurite Outgrowth Neurite Outgrowth Akt->Neurite Outgrowth Promotes MEK->ERK Activates ERK->Neurite Outgrowth Promotes

MEK/ERK and PI3K/Akt signaling pathways.

Experimental Protocols

The following protocols are generalized methodologies based on the cited literature for assessing the impact of hericenones on NGF synthesis.

Cell Culture and Treatment
  • Cell Lines:

    • 1321N1 Human Astrocytoma Cells: Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum. For NGF induction studies, cells are incubated with the test compounds.

    • Mouse Astroglial Cells: Primary astroglial cells are prepared from the brains of neonatal mice. The cells are cultured in a suitable medium, such as DMEM with fetal bovine serum. Once confluent, the cells are treated with the hericenone of interest.

    • PC12 Rat Pheochromocytoma Cells: Cultured in F-12K medium supplemented with fetal bovine serum and horse serum. For experiments, cells are often treated with a hericenone in the presence or absence of a low concentration of NGF (e.g., 5 ng/mL).

  • Treatment: Cells are seeded in appropriate culture vessels and allowed to adhere. The culture medium is then replaced with fresh medium containing the desired concentration of the hericenone or control vehicle. Incubation times typically range from 24 to 72 hours.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis Cell_Seeding Seed Cells in Culture Plates Adherence Allow Cells to Adhere (24h) Cell_Seeding->Adherence Replace_Medium Replace with Fresh Medium Adherence->Replace_Medium Add_Compound Add Hericenone / Vehicle Replace_Medium->Add_Compound Incubation Incubate (24-72h) Add_Compound->Incubation Collect_Supernatant Collect Culture Supernatant Incubation->Collect_Supernatant Lyse_Cells Lyse Cells for Protein/RNA Incubation->Lyse_Cells ELISA NGF Quantification (ELISA) Western_Blot_PCR Signaling Protein / Gene Expression Analysis

General experimental workflow for studying hericenones.

Quantification of NGF Secretion (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of NGF in cell culture supernatants.

  • Coating: Microplate wells are coated with a capture antibody specific for NGF.

  • Sample Incubation: Cell culture supernatants and a series of NGF standards are added to the wells and incubated.

  • Detection: A biotinylated detection antibody is added, followed by an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.

  • Measurement: The absorbance of the solution in each well is measured using a microplate reader. The concentration of NGF in the samples is determined by comparison to the standard curve.

Analysis of Signaling Pathways (Western Blotting)

Western blotting is used to detect and quantify specific proteins involved in signaling cascades.

  • Protein Extraction: Cells are lysed to release their protein content. The total protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target signaling proteins (e.g., phosphorylated and total forms of ERK, JNK, Akt).

  • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme or fluorophore. The protein bands are visualized using a suitable detection system (e.g., chemiluminescence or fluorescence imaging).

Conclusion

The available evidence strongly suggests that hericenones as a class of compounds hold significant promise as modulators of NGF synthesis. Hericenones C, D, E, and H have been shown to increase NGF secretion and potentiate its neurotrophic effects through the activation of key signaling pathways, including the JNK, MEK/ERK, and PI3K/Akt pathways. While direct experimental data on the NGF-stimulating activity of this compound is currently lacking, its structural similarity to other active hericenones suggests it may possess similar properties. Further research is warranted to elucidate the specific biological activities of this compound and to fully understand the therapeutic potential of this fascinating class of natural products in the context of neurodegenerative diseases.

References

The Total Synthesis of Hericenone J and its Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hericenones, a class of aromatic compounds isolated from the medicinal mushroom Hericium erinaceus, have garnered significant scientific interest due to their potent neurotrophic activities. These molecules, particularly Hericenone J and its analogues, have been shown to stimulate the biosynthesis of Nerve Growth Factor (NGF), a critical protein for the survival, development, and function of neurons.[1] This technical guide provides a comprehensive overview of the total synthesis of this compound and related compounds, detailing the synthetic strategies, experimental methodologies, and the signaling pathways implicated in their biological activity. The information presented herein is intended to serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, natural product synthesis, and neuropharmacology.

Synthetic Strategies and Quantitative Data

The total synthesis of this compound and its analogues has been achieved through various innovative approaches. A notable strategy, developed by Kobayashi and his research group, employs a divergent synthetic route that allows for the production of several hericenone compounds from a common intermediate.[2][3] A key step in this synthesis is a palladium-catalyzed Stille coupling reaction to construct the crucial carbon-carbon bond between the phthalide (B148349) core and the geranyl side chain.[3][4] An alternative approach for a related isomer, isothis compound, was reported by Tang and coworkers, also utilizing a Stille coupling as a pivotal transformation.[1]

The efficiency of these synthetic routes is summarized in the tables below, providing a comparative analysis of the reported yields for key transformations.

Table 1: Key Reaction Yields in the Total Synthesis of Hericenone Analogues

Synthetic RouteKey ReactionSubstrateProductYield (%)Reference
Kobayashi et al.Stille CouplingAryl BromideCoupled ProductNot specified in abstract[3][4]
Tang et al.Stille CouplingIsobenzofuranone unitIsothis compound6.0 (overall yield over 8 steps)[1]

Note: Detailed step-by-step yields are typically found within the full experimental sections of the cited publications.

Experimental Protocols

The following sections provide an overview of the key experimental protocols employed in the total synthesis of this compound and its analogues. For complete, detailed procedures, including specific quantities of reagents, reaction times, and purification methods, readers are directed to the primary literature cited.

Divergent Synthesis of Hericenones (Kobayashi et al.)

The Kobayashi group's strategy hinges on the synthesis of a common phthalide intermediate which is then coupled with a functionalized geranyl stannane (B1208499) derivative via a Stille coupling reaction.[3][4]

Key Steps:

  • Synthesis of the Phthalide Core: The synthesis commences with the construction of the substituted phthalide (isobenzofuranone) core. This is typically achieved through a multi-step sequence starting from commercially available materials.

  • Synthesis of the Geranyl Stannane: The geranyl side chain is prepared as an organotin reagent (stannane) to enable the subsequent Stille coupling.

  • Stille Coupling Reaction: The phthalide core (as an aryl bromide or triflate) is coupled with the geranyl stannane in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a suitable solvent system. This reaction forms the key C-C bond, linking the two major fragments of the molecule.

  • Final Modifications: Following the coupling reaction, a series of functional group manipulations, such as deprotection and oxidation, are carried out to afford the final natural product, this compound, and its analogues.

For detailed experimental conditions, please refer to: Kobayashi, S. et al. J. Org. Chem. 2014, 79 (11), 5227–5238.[2]

Total Synthesis of Isothis compound (Tang et al.)

This synthesis also employs a Stille coupling reaction as a key step for the construction of the C5-C1' bond.[1]

Key Steps:

  • Construction of the Isobenzofuranone Unit: The synthesis begins with the formation of the isobenzofuranone core structure.

  • Stille Coupling: A Pd-catalyzed Stille coupling is used to connect the isobenzofuranone unit with the appropriate geranyl partner.

  • Completion of the Synthesis: The coupled product is then carried forward through the remaining steps to yield isothis compound.

For detailed experimental conditions, please refer to: Cao, W. et al. J. Nat. Prod. 2020, 83 (5), 1701–1705.[1]

Signaling Pathways and Biological Activity

Hericenones exert their neurotrophic effects by stimulating the synthesis of Nerve Growth Factor (NGF). This activity is mediated through the activation of specific intracellular signaling pathways. The primary pathways implicated are the Protein Kinase A (PKA) pathway and the Ras-dependent mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

NGF Synthesis and Neurite Outgrowth Signaling

The diagram below illustrates the proposed signaling cascade initiated by hericenone analogues, leading to NGF synthesis and subsequent neurite outgrowth.

Hericenone_Signaling_Pathway cluster_0 Intracellular Signaling cluster_1 Downstream Effects Hericenone Hericenone Analogue Receptor Receptor Hericenone->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Generates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates NGF_Gene NGF Gene Transcription CREB->NGF_Gene NGF_Protein NGF Synthesis NGF_Gene->NGF_Protein TrkA TrkA Receptor NGF_Protein->TrkA Binds PI3K PI3K TrkA->PI3K ERK Ras/Raf/MEK/ERK Pathway TrkA->ERK Akt Akt PI3K->Akt NeuriteOutgrowth Neurite Outgrowth Akt->NeuriteOutgrowth ERK->NeuriteOutgrowth

Caption: Proposed signaling pathway for Hericenone-induced NGF synthesis and neurite outgrowth.

Experimental Workflow Visualization

The divergent synthetic approach developed by the Kobayashi group is a powerful strategy for accessing a library of hericenone analogues. The following diagram illustrates the general workflow of this synthetic route.

Divergent_Synthesis_Workflow Start Starting Materials Phthalide Phthalide Core Synthesis Start->Phthalide Stannane Geranyl Stannane Synthesis Start->Stannane CommonIntermediate Common Intermediate (Coupling Precursors) Phthalide->CommonIntermediate Stannane->CommonIntermediate Stille Stille Coupling CommonIntermediate->Stille CoupledProduct Coupled Product Stille->CoupledProduct HericenoneJ This compound CoupledProduct->HericenoneJ Analogue1 Analogue 1 CoupledProduct->Analogue1 Analogue2 Analogue 2 CoupledProduct->Analogue2 Dots ... CoupledProduct->Dots

References

Methodological & Application

Application Notes and Protocols for the Extraction of Hericenone J from Hericium erinaceus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hericium erinaceus, commonly known as Lion's Mane mushroom, is a well-regarded edible and medicinal fungus with a rich history in traditional medicine. It is a source of numerous bioactive compounds, including polysaccharides, erinacines, and hericenones, which have demonstrated a range of therapeutic properties. Hericenones, a class of aromatic compounds found in the fruiting bodies of H. erinaceus, have attracted significant interest for their neuroprotective and neuroregenerative potential.[1][2][3] Among these, Hericenone J, alongside other hericenones, has been identified and purified from this mushroom.[1] These compounds are noted for their ability to stimulate Nerve Growth Factor (NGF) synthesis, suggesting potential applications in the management of neurodegenerative diseases.[1][4][5]

This document provides a comprehensive guide to the extraction and purification of this compound from the fruiting bodies of Hericium erinaceus. It includes detailed experimental protocols, a summary of quantitative data for related compounds to provide context for expected yields, and a visualization of a key signaling pathway associated with hericenone activity.

Data Presentation: Quantitative Analysis of Hericenone Content

While specific quantitative data for this compound is not widely available in comparative studies, the following tables provide context on the content of other hericenones in Hericium erinaceus and the yields obtained through various extraction methods. This information is valuable for estimating potential yields and for the selection of an appropriate extraction strategy.

Table 1: Hericenone Content in Different Hericium erinaceus Strains

Hericium erinaceus StrainHericenone C Content (µg/g of dry weight)Hericenone D Content (µg/g of dry weight)Analytical Method
H.e.2 (Wild Type)760100HPLC-UV-ESI/MS[6]
H.e.1500<20HPLC-UV-ESI/MS[6]

Table 2: Comparison of Extraction Methods for Hericenone-Related Compounds

Extraction MethodKey ParametersCompound(s) AnalyzedYield/EfficiencyReference
Ethanol (B145695) Extraction followed by Solvent PartitioningRoom temperature extraction with ethanol, followed by partitioning with ethyl acetate (B1210297).Hericenone B, C, D, E20.5 g ethyl acetate soluble fraction from 8.0 kg fresh fruit bodies.[7]
Ethanol and Acetone ExtractionExtraction with EtOH followed by acetone.Hericenones (general)Not specified[8]

Experimental Protocols

The following protocols are generalized from established methods for the extraction and purification of hericenones from Hericium erinaceus and are adapted for the specific target of this compound.

Preparation of Hericium erinaceus Fruiting Bodies
  • Harvesting and Cleaning: Collect fresh, mature fruiting bodies of Hericium erinaceus. Gently clean the mushrooms to remove any substrate or debris using a soft brush.

  • Drying: To preserve the integrity of thermolabile compounds, freeze-dry (lyophilize) the cleaned fruiting bodies to a constant weight.[9] Alternatively, oven drying at a low temperature (40-50°C) can be used, though lyophilization is preferred.

  • Pulverization: Grind the dried fruiting bodies into a fine powder using a high-speed blender or a mill. This increases the surface area for efficient extraction.

Extraction of Crude Hericenone Mixture

This protocol utilizes a standard ethanol extraction method, which is effective for a broad range of aromatic compounds including hericenones.

  • Maceration: Weigh the powdered Hericium erinaceus and place it in a large glass container.

  • Solvent Addition: Add 95% ethanol to the powder at a solid-to-liquid ratio of 1:15 (w/v).

  • Extraction: Seal the container and macerate the mixture at room temperature for 48 hours with occasional agitation.

  • Filtration: After 48 hours, filter the mixture through cheesecloth or a coarse filter paper to separate the extract from the solid residue.

  • Repeat Extraction: Repeat the extraction process on the residue two more times with fresh ethanol to ensure maximum recovery of the target compounds.

  • Concentration: Combine all the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

Solvent Partitioning for Fractionation

Solvent partitioning is employed to separate compounds based on their polarity, thereby enriching the fraction containing this compound.

  • Resuspension: Resuspend the crude ethanol extract in distilled water.

  • Liquid-Liquid Extraction: Transfer the aqueous suspension to a separatory funnel and perform successive extractions with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. Hericenones, being moderately polar, are expected to partition predominantly into the ethyl acetate fraction.[1][7]

  • Fraction Collection: Collect each solvent fraction separately.

  • Concentration: Concentrate the ethyl acetate fraction, which is expected to be enriched with this compound, using a rotary evaporator.

Chromatographic Purification of this compound

Further purification is necessary to isolate this compound from other co-extracted compounds. This typically involves multiple chromatographic steps.

  • Silica (B1680970) Gel Column Chromatography:

    • Pack a glass column with silica gel.

    • Dissolve the concentrated ethyl acetate fraction in a minimal amount of a suitable solvent and load it onto the column.

    • Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate.[7]

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • High-Performance Liquid Chromatography (HPLC):

    • Pool the fractions containing the compound of interest based on TLC analysis.

    • Further purify the pooled fractions using a preparative HPLC system equipped with a C18 column.[1]

    • Use a mobile phase gradient, for instance, of acetonitrile (B52724) and water, to achieve high-resolution separation.

    • Collect the peak corresponding to this compound based on the retention time of a standard, if available, or by subsequent analytical characterization.

Identification and Quantification
  • Structural Elucidation: The purified compound can be identified as this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

  • Quantification: The quantity of this compound in the extracts and purified fractions can be determined using an analytical HPLC system with a UV detector, by comparing the peak area to a standard curve of a known concentration of pure this compound.[6]

Visualization of Methodologies and Pathways

Experimental Workflow for this compound Extraction

The following diagram illustrates the overall workflow for the extraction and purification of this compound from Hericium erinaceus.

HericenoneJ_Extraction_Workflow cluster_Preparation 1. Sample Preparation cluster_Extraction 2. Extraction cluster_Fractionation 3. Fractionation cluster_Purification 4. Purification & Analysis Hericium Hericium erinaceus Fruiting Bodies Drying Drying (Lyophilization) Hericium->Drying Grinding Grinding to Powder Drying->Grinding Ethanol_Extraction Ethanol Extraction Grinding->Ethanol_Extraction Filtration Filtration Ethanol_Extraction->Filtration Concentration1 Concentration (Rotary Evaporator) Filtration->Concentration1 Solvent_Partitioning Solvent Partitioning (n-Hexane, Chloroform, Ethyl Acetate) Concentration1->Solvent_Partitioning Concentration2 Concentration of Ethyl Acetate Fraction Solvent_Partitioning->Concentration2 Silica_Gel Silica Gel Chromatography Concentration2->Silica_Gel HPLC Preparative HPLC Silica_Gel->HPLC Analysis Identification & Quantification (MS, NMR, Analytical HPLC) HPLC->Analysis Hericenone_J Purified this compound Analysis->Hericenone_J Hericenone_Signaling_Pathway cluster_pathways Intracellular Signaling Cascades NGF NGF TrkA TrkA Receptor NGF->TrkA binds Hericenones Hericenones Hericenones->TrkA potentiates signaling PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras Akt Akt PI3K->Akt Neurite_Outgrowth Neurite Outgrowth & Neuronal Survival Akt->Neurite_Outgrowth Raf Raf Ras->Raf MEK MEK Raf->MEK Erk1_2 Erk1/2 MEK->Erk1_2 Erk1_2->Neurite_Outgrowth

References

Application Note: Spectroscopic Data for the Structural Elucidation of Hericenone J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hericenone J is a bioactive aromatic compound isolated from the fruiting bodies of the Lion's Mane mushroom (Hericium erinaceus).[1] This class of compounds has garnered significant interest for its potential therapeutic properties, including anticancer activities.[1] The structural elucidation of this compound is a critical step in understanding its chemical properties and biological activity. This document provides a comprehensive overview of the spectroscopic data and experimental protocols used to determine the structure of this compound, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

The definitive structure of this compound was established through a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). These methods provide detailed insights into the molecule's atomic connectivity, functional groups, and overall three-dimensional structure.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₉H₂₄O₄[2]
Molecular Weight 316.39 g/mol [1]
IUPAC Name 6-[(2E)-3,7-dimethylocta-2,6-dienyl]-7-hydroxy-5-methoxy-3H-2-benzofuran-1-one[2]
Appearance White powder
Source Hericium erinaceus (Lion's Mane Mushroom)[1]

Spectroscopic Data for Structural Elucidation

The structural determination of this compound relies on the careful analysis and interpretation of data from various spectroscopic methods.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

HRESIMS is employed to determine the precise molecular formula of the compound.

IonCalculated m/zFound m/z
[M+H]⁺317.1747317.1747

This data confirms the molecular formula of this compound as C₁₉H₂₄O₄.

¹H NMR Spectroscopic Data

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The data presented below was acquired in CDCl₃.

PositionδH (ppm)MultiplicityJ (Hz)
46.40s
1'3.33d7.2
2'5.23t7.2
4'2.05m
5'2.10m
6'5.08t6.8
8'1.74s
9'1.67s
10'1.59s
OCH₃3.84s
CH₂-35.22s
¹³C NMR Spectroscopic Data

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The data presented below was acquired in CDCl₃.

PositionδC (ppm)
1170.8
369.1
3a114.3
498.2
5162.7
6115.8
7158.4
7a145.9
1'22.3
2'122.5
3'139.1
4'39.8
5'26.3
6'124.0
7'131.7
8'16.2
9'25.7
10'17.7
OCH₃56.1

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from Hericium erinaceus involves a multi-step process of extraction and chromatography.

  • Extraction:

    • Dried and powdered fruiting bodies of H. erinaceus are extracted with methanol (B129727) (MeOH) at room temperature.

    • The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

  • Solvent Partitioning:

    • The crude MeOH extract is suspended in water and partitioned successively with ethyl acetate (B1210297) (EtOAc) and n-butanol.

    • The EtOAc-soluble fraction, which typically contains compounds of medium polarity like this compound, is collected.

  • Chromatographic Separation:

    • The EtOAc fraction is subjected to silica (B1680970) gel column chromatography, eluting with a gradient of hexane (B92381) and EtOAc.

    • Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Fractions containing the target compound are pooled and further purified by reversed-phase (RP-18) column chromatography using a methanol-water gradient.

    • Final purification is achieved by high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy:

    • A sample of pure this compound is dissolved in deuterated chloroform (B151607) (CDCl₃).

    • ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a suitable NMR spectrometer.

    • Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

  • Mass Spectrometry:

    • High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

    • The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer.

Logical Workflow for Structural Elucidation

The process of determining the structure of a novel natural product like this compound follows a systematic workflow.

G A Start: Dried Fruiting Bodies of H. erinaceus B Methanol Extraction A->B C Solvent Partitioning (EtOAc) B->C D Silica Gel Column Chromatography C->D E Reversed-Phase (RP-18) Chromatography D->E F High-Performance Liquid Chromatography (HPLC) E->F G Pure this compound F->G H Spectroscopic Analysis (NMR, HRESIMS) G->H I Data Interpretation H->I J Structural Elucidation of this compound I->J

Workflow for the isolation and structural elucidation of this compound.

Signaling Pathway of Hericenones

Hericenones, including this compound, are known to stimulate Nerve Growth Factor (NGF) synthesis, which is crucial for the growth, maintenance, and survival of neurons.[3][4] The neurotrophic effects of hericenones are often mediated through the TrkA receptor and its downstream signaling pathways, such as the MEK/ERK and PI3K-Akt pathways.[5][6][7]

G cluster_0 Hericenones Hericenones NGF NGF Hericenones->NGF stimulates synthesis TrkA TrkA Receptor NGF->TrkA binds to MEK MEK TrkA->MEK PI3K PI3K TrkA->PI3K ERK ERK MEK->ERK NeuriteOutgrowth Neurite Outgrowth & Neuronal Survival ERK->NeuriteOutgrowth Akt Akt PI3K->Akt Akt->NeuriteOutgrowth

Proposed signaling pathway for hericenone-induced neurotrophic effects.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Hericenone J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hericenone J is an aromatic compound isolated from the edible and medicinal mushroom Hericium erinaceus. Preliminary studies have demonstrated its potential as a cytotoxic agent against various cancer cell lines, making it a compound of interest for oncological research and drug development. Notably, this compound has shown significant cytotoxic effects on HL-60 human acute promyelocytic leukemia cells with an IC50 value of 4.13 μM[1][2][3]. Additionally, studies have indicated its cytotoxic activity against EC109 human esophageal carcinoma cells[4]. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound, including methods for determining cell viability, membrane integrity, and the induction of apoptosis.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the cytotoxicity assays.

Table 1: Cell Viability as Determined by MTT Assay

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)100
0.1
1.0
5.0
10.0
25.0
50.0
100.0

Table 2: Cytotoxicity as Determined by LDH Release Assay

This compound Concentration (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Vehicle Control)0
Low Control (Spontaneous LDH release)
High Control (Maximum LDH release)100
0.1
1.0
5.0
10.0
25.0
50.0
100.0

Table 3: Apoptosis Induction as Determined by Caspase-3/7 Activity Assay

This compound Concentration (µM)Luminescence (RLU) (Mean ± SD)Fold Change in Caspase-3/7 Activity
0 (Vehicle Control)1.0
0.1
1.0
5.0
10.0
25.0
50.0
100.0

Experimental Protocols

The following are detailed methodologies for key experiments to assess the in vitro cytotoxicity of this compound.

Cell Culture and Maintenance
  • Cell Lines:

    • HL-60 (human acute promyelocytic leukemia) - suspension cells.

    • EC109 (human esophageal carcinoma) - adherent cells.

  • Culture Medium:

    • For HL-60: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • For EC109: DMEM medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Sub-culturing:

    • For HL-60: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.

    • For EC109: Passage cells when they reach 80-90% confluency.

Preparation of this compound Stock Solution
  • Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

  • Store the stock solution at -20°C.

  • On the day of the experiment, dilute the stock solution with the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

MTT Cell Viability Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and allow them to attach overnight (for adherent cells). For suspension cells, seed directly before adding the compound.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (medium with 0.1% DMSO).

    • Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • For adherent cells, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. For suspension cells, centrifuge the plate and then replace the medium with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity.

  • Procedure:

    • Seed cells in a 96-well plate as described for the MTT assay.

    • Treat the cells with various concentrations of this compound and controls (vehicle, low control for spontaneous release, and high control for maximum release by adding a lysis buffer).

    • Incubate for the desired time period.

    • Centrifuge the plate at 250 x g for 5 minutes.

    • Transfer 50 µL of the supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Add 50 µL of stop solution.

    • Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Low Control) / (Absorbance of High Control - Absorbance of Low Control)] x 100

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

  • Procedure:

    • Seed cells in a white-walled 96-well plate.

    • Treat cells with this compound for the desired time.

    • Equilibrate the plate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure the luminescence using a luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity relative to the vehicle control.

Visualization of Workflows and Pathways

Experimental Workflow Diagram

G cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell Culture Cell Culture Cell Seeding Cell Seeding Cell Culture->Cell Seeding This compound Preparation This compound Preparation Compound Treatment Compound Treatment This compound Preparation->Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Assay MTT Assay Incubation->MTT Assay LDH Assay LDH Assay Incubation->LDH Assay Caspase Assay Caspase Assay Incubation->Caspase Assay Data Acquisition Data Acquisition MTT Assay->Data Acquisition LDH Assay->Data Acquisition Caspase Assay->Data Acquisition Result Interpretation Result Interpretation Data Acquisition->Result Interpretation

Caption: Experimental workflow for assessing the in vitro cytotoxicity of this compound.

Proposed Apoptotic Signaling Pathway of this compound

Based on the mechanisms of related compounds from Hericium erinaceus, the following signaling pathway is proposed for this compound-induced apoptosis.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase This compound This compound Death Receptors (e.g., Fas, TNFR) Death Receptors (e.g., Fas, TNFR) This compound->Death Receptors (e.g., Fas, TNFR) Bcl-2 Family (↓Bcl-2, ↑Bax) Bcl-2 Family (↓Bcl-2, ↑Bax) This compound->Bcl-2 Family (↓Bcl-2, ↑Bax) Caspase-8 Caspase-8 Death Receptors (e.g., Fas, TNFR)->Caspase-8 Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Mitochondria Mitochondria Bcl-2 Family (↓Bcl-2, ↑Bax)->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3/7 Apoptosis Apoptosis Caspase-3/7->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis.

References

Application Notes and Protocols for In Vivo Studies of Hericenone J Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hericenone J, a natural aromatic compound isolated from the medicinal mushroom Hericium erinaceus, has demonstrated promising anticancer properties in preclinical research. In vitro studies have shown its cytotoxic effects against human acute promyelocytic leukemia (HL-60) and esophageal squamous cell carcinoma (EC109) cell lines, indicating its potential as a therapeutic agent.[1][2][3] This document provides detailed application notes and protocols for designing and conducting in vivo studies to evaluate the anticancer efficacy of this compound in animal models.

These protocols are designed to be adaptable for researchers in academic and industrial settings, providing a framework for assessing antitumor activity, determining optimal dosing, and exploring the underlying mechanisms of action. The successful translation of in vitro findings to in vivo models is a critical step in the drug development pipeline.

Data Presentation: In Vitro Anticancer Activity of Hericenones

The following table summarizes the reported in vitro cytotoxic activities of this compound and related compounds against various cancer cell lines. This data provides the basis for selecting appropriate cancer models for in vivo studies.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
This compound HL-60Acute Promyelocytic Leukemia4.13[1][2]
Hericenone LEC109Esophageal Squamous Cell CarcinomaNot specified[3]
Hericenone IEC109Esophageal Squamous Cell CarcinomaNot specified[3]

Experimental Protocols

Protocol for Subcutaneous Xenograft Model of Human Leukemia (HL-60)

This protocol outlines the procedure for establishing a subcutaneous xenograft model using the HL-60 cell line to assess the in vivo anticancer activity of this compound.

1.1. Materials

  • HL-60 (human acute promyelocytic leukemia) cell line

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old)

  • This compound (purity >95%)

  • Vehicle for this compound (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

  • Matrigel (optional)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Sterile PBS

  • Anesthesia (e.g., isoflurane)

  • Calipers for tumor measurement

  • Syringes and needles

1.2. Experimental Workflow

G cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis cell_culture HL-60 Cell Culture cell_harvest Cell Harvest & Viability cell_culture->cell_harvest hericenone_prep This compound Formulation dosing Daily Dosing (Vehicle & this compound) hericenone_prep->dosing injection Subcutaneous Injection (5-10 x 10^6 cells/mouse) cell_harvest->injection tumor_growth Tumor Growth Monitoring injection->tumor_growth treatment_start Treatment Initiation (Tumor volume ~100-150 mm³) tumor_growth->treatment_start treatment_start->dosing monitoring Tumor Measurement & Body Weight dosing->monitoring 2-3 times/week euthanasia Euthanasia monitoring->euthanasia Tumor burden limit reached tumor_excision Tumor Excision & Weight euthanasia->tumor_excision tissue_collection Tissue Collection (Tumor, Blood, Organs) tumor_excision->tissue_collection analysis Histopathology & Biomarker Analysis tissue_collection->analysis

Figure 1. Workflow for the subcutaneous leukemia xenograft model.

1.3. Methodology

  • Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Acclimatization: Acclimatize immunodeficient mice for at least one week before the experiment.

  • Cell Implantation:

    • Harvest HL-60 cells during the logarithmic growth phase.

    • Wash the cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel (optional, to improve tumor take rate) at a concentration of 5-10 x 10^7 cells/mL.

    • Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (W² x L) / 2.

  • Treatment:

    • Randomize mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose) when the average tumor volume reaches 100-150 mm³.

    • Prepare this compound in the appropriate vehicle.

    • Administer this compound or vehicle to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) daily for a specified period (e.g., 21 days).

  • Endpoint and Data Collection:

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the treatment period.

    • Excise the tumors and measure their weight.

    • Collect tumor tissue for histopathological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) and biomarker studies.

    • Collect blood and major organs for toxicity assessment.

Protocol for Patient-Derived Xenograft (PDX) Model of Esophageal Cancer

This protocol describes the establishment and use of an esophageal cancer PDX model to evaluate the efficacy of this compound in a more clinically relevant setting.

2.1. Materials

  • Fresh esophageal tumor tissue from consenting patients.

  • Immunodeficient mice (e.g., NOD/SCID or NSG mice, 6-8 weeks old).

  • This compound (purity >95%).

  • Vehicle for this compound.

  • Surgical tools for tissue implantation.

  • Anesthesia.

  • Calipers.

2.2. Experimental Workflow

G cluster_pdx_establishment PDX Establishment (P0) cluster_pdx_expansion PDX Expansion (P1, P2...) cluster_treatment_study Treatment Study cluster_pdx_analysis Endpoint Analysis patient_tissue Obtain Patient Tumor Tissue tissue_prep Tissue Preparation (Fragmentation) patient_tissue->tissue_prep implantation Subcutaneous Implantation tissue_prep->implantation p0_growth Monitor P0 Tumor Growth implantation->p0_growth p0_harvest Harvest P0 Tumor p0_growth->p0_harvest p1_implantation Implant into New Mice (P1) p0_harvest->p1_implantation pdx_growth Monitor PDX Tumor Growth p1_implantation->pdx_growth randomization Randomize Mice into Groups pdx_growth->randomization treatment Administer this compound/Vehicle randomization->treatment monitoring Measure Tumor Volume & Body Weight treatment->monitoring euthanasia Euthanasia monitoring->euthanasia tumor_analysis Tumor Excision & Analysis euthanasia->tumor_analysis histology Histology & Genomics tumor_analysis->histology

Figure 2. Workflow for the esophageal cancer PDX model.

2.3. Methodology

  • PDX Establishment:

    • Obtain fresh tumor tissue from esophageal cancer patients under sterile conditions.

    • Fragment the tumor tissue into small pieces (2-3 mm³).

    • Implant the tumor fragments subcutaneously into the flanks of anesthetized immunodeficient mice.

  • PDX Expansion:

    • Monitor the growth of the implanted tumors (P0 generation).

    • When the tumors reach a size of approximately 1000-1500 mm³, euthanize the mice and harvest the tumors.

    • Serially passage the tumor fragments into new cohorts of mice to expand the PDX model (P1, P2, etc.).

  • Treatment Study:

    • Once a stable PDX line is established, implant tumor fragments into a larger cohort of mice for the efficacy study.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups.

    • Administer this compound or vehicle as described in the leukemia model protocol.

  • Endpoint and Data Collection:

    • Monitor tumor growth and mouse body weight throughout the study.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Preserve tumor tissue for histological and molecular analysis to compare with the original patient tumor and assess treatment effects.

Proposed Signaling Pathway for Investigation

Based on the known anticancer mechanisms of related compounds like Erinacine A, a plausible signaling pathway for this compound's activity could involve the induction of apoptosis through the modulation of key regulatory proteins. The following diagram illustrates a hypothetical pathway for investigation.

G cluster_pro_apoptotic Pro-Apoptotic cluster_anti_apoptotic Anti-Apoptotic Hericenone_J This compound Bax Bax Hericenone_J->Bax Upregulates Bcl2 Bcl-2 Hericenone_J->Bcl2 Downregulates Caspase9 Caspase-9 Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Caspase9 Inhibits

Figure 3. Proposed apoptotic signaling pathway for this compound.

Rationale: Many natural anticancer compounds exert their effects by inducing apoptosis. A common mechanism involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shifts the balance in favor of apoptosis, leading to the activation of the caspase cascade (caspase-9 and caspase-3), ultimately resulting in cancer cell death. In vivo studies should include the analysis of these markers in tumor tissues to validate this proposed mechanism.

Concluding Remarks

The protocols outlined in this document provide a robust framework for the in vivo evaluation of this compound's anticancer activity. The choice between a cell line-derived xenograft and a patient-derived xenograft model will depend on the specific research questions and available resources. While CDX models are valuable for initial efficacy and toxicity screening, PDX models offer a more clinically relevant platform that better recapitulates the heterogeneity of human tumors.[4][5] The investigation of the proposed signaling pathway will provide crucial insights into the molecular mechanisms underlying this compound's therapeutic potential. Rigorous and well-designed in vivo studies are essential to advance our understanding of this promising natural compound and its potential application in cancer therapy.

References

Application Notes & Protocols for the Synthesis of Hericenone J Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic methodologies for Hericenone J and its derivatives. The protocols are based on established literature and are intended to guide researchers in the chemical synthesis of these neurologically active compounds.

Hericenones, natural products isolated from the medicinal mushroom Hericium erinaceus, have garnered significant interest due to their potential to stimulate nerve growth factor (NGF) synthesis. This compound, in particular, is a valuable target for synthetic chemists. The following sections detail a proven total synthesis of this compound and discuss strategies for the generation of its derivatives, which are crucial for structure-activity relationship (SAR) studies and drug development.

Part 1: Total Synthesis of this compound

The total synthesis of this compound has been successfully achieved via a multi-step sequence. An eight-step synthesis is a notable example, which utilizes a highly regioselective palladium(0)-catalyzed decarboxylative geranyl migration and aromatization sequence as a key step.[1][2]

Synthetic Strategy Overview

The overall synthetic approach involves the construction of a resorcinol (B1680541) core, followed by the introduction of the characteristic geranyl side chain. The key steps include the formation of a geranyl-substituted intermediate and a final aromatization to yield the this compound backbone.

HericenoneJ_Synthesis A Starting Materials B Intermediate 1 (Geranyl-substituted precursor) A->B Geranylation C Intermediate 2 (Cyclized intermediate) B->C Palladium(0)-catalyzed decarboxylative migration D This compound C->D Aromatization

Caption: Synthetic workflow for the total synthesis of this compound.

Experimental Protocols

The following protocols are adapted from the literature for the key steps in the synthesis of this compound.

Protocol 1: Geranylation of the Resorcinol Core

This protocol describes the initial coupling of the geranyl side chain to the resorcinol precursor.

StepReagent/ConditionMolar Eq.Purpose
1Resorcinol precursor1.0Starting material
2Geranyl bromide1.2Source of the geranyl group
3K₂CO₃2.5Base
4Acetone-Solvent
5Reflux, 12h-Reaction condition

Procedure:

  • Dissolve the resorcinol precursor in acetone.

  • Add potassium carbonate and geranyl bromide to the solution.

  • Heat the mixture to reflux and stir for 12 hours.

  • After cooling, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the geranylated intermediate.

Protocol 2: Palladium-Catalyzed Decarboxylative Geranyl Migration and Aromatization

This key step involves an intramolecular migration of the geranyl group followed by aromatization to form the core structure of this compound.

StepReagent/ConditionMolar Eq.Purpose
1Geranylated intermediate1.0Substrate
2Pd(PPh₃)₄0.1Catalyst
3Toluene-Solvent
4110 °C, 4h-Reaction condition

Procedure:

  • Dissolve the geranylated intermediate in toluene.

  • Add the palladium catalyst to the solution.

  • Heat the mixture at 110 °C for 4 hours under an inert atmosphere.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • Purify the residue by flash chromatography to obtain this compound.

Quantitative Data
Synthesis StepProductYield (%)
GeranylationGeranylated intermediate85
Pd-catalyzed migration/aromatizationThis compound70
Overall Yield This compound ~59.5

Part 2: Synthesis of this compound Derivatives

The synthesis of this compound derivatives is essential for exploring their therapeutic potential. Modifications can be introduced at various positions of the this compound scaffold. A divergent synthetic approach, where a common intermediate is used to generate a library of compounds, is highly efficient.[3][4]

Strategies for Derivatization
  • Modification of the Geranyl Side Chain: The terpene chain can be altered by using different prenylating agents in the initial steps or by performing chemical transformations on the geranyl group of a late-stage intermediate.

  • Substitution on the Aromatic Ring: The resorcinol core can be substituted with various functional groups (e.g., halogens, alkyls, acyls) prior to the key coupling and aromatization steps.

  • Biomimetic Cyclization: Inspired by the biosynthesis of other hericenones, acid-catalyzed cyclization of synthetic precursors can lead to diverse bicyclic derivatives.[5]

Derivatization_Strategy A Common Intermediate (e.g., Geranylated Resorcinol) B This compound A->B Final Synthesis Step C Derivative 1 (Modified Side Chain) A->C Side Chain Modification D Derivative 2 (Substituted Aromatic Ring) A->D Aromatic Substitution E Derivative 3 (Cyclized Analog) A->E Biomimetic Cyclization

Caption: Divergent synthesis approach for this compound derivatives.

Experimental Protocol: Synthesis of a Side-Chain Modified Derivative

This protocol outlines a general method for modifying the geranyl side chain, for instance, by epoxidation followed by ring-opening, to create novel derivatives.

Protocol 3: Epoxidation of the Geranyl Side Chain

StepReagent/ConditionMolar Eq.Purpose
1This compound Intermediate1.0Substrate
2m-CPBA1.1Epoxidizing agent
3Dichloromethane (DCM)-Solvent
40 °C to rt, 6h-Reaction condition

Procedure:

  • Dissolve the this compound intermediate in DCM and cool to 0 °C.

  • Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the epoxidized derivative.

This epoxidized intermediate can then undergo various ring-opening reactions to introduce diverse functionalities.

Conclusion

The synthetic routes and protocols detailed in these application notes provide a solid foundation for the production of this compound and its derivatives. The ability to synthesize these complex natural products and their analogs is paramount for advancing our understanding of their biological activities and for the development of new therapeutic agents for neurological disorders. The provided methods, particularly the divergent synthetic strategies, offer a versatile platform for generating a wide array of derivatives for further biological evaluation. Recent studies have also shed light on the biosynthetic pathways of hericenones, which may inspire future chemoenzymatic synthesis approaches.[6] The synthesis of various hericenones and their derivatives has been instrumental in revising the structures of some natural products and in elucidating their neuroprotective effects.[5][7][8]

References

Hericenone J: A Promising Inducer of Apoptosis in HL-60 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hericenone J, a natural aromatic compound isolated from the medicinal mushroom Hericium erinaceus, has demonstrated significant cytotoxic effects against human promyelocytic leukemia (HL-60) cells. This document provides a comprehensive overview of the pro-apoptotic activity of this compound, detailing its mechanism of action, and provides standardized protocols for its investigation in a laboratory setting. The available data indicates that this compound is a potent inducer of apoptosis in HL-60 cells, with an IC50 value of 4.13 μM[1][2]. While the precise signaling cascade of this compound is under investigation, studies on related compounds from Hericium erinaceus, such as Hericerin A and Hericerin, suggest a mechanism involving the downregulation of the PI3K/Akt signaling pathway. Specifically, these related compounds have been shown to induce apoptosis in HL-60 cells accompanied by a time-dependent decrease in the levels of phosphorylated Akt (p-Akt) and the proto-oncogene c-myc[3][4].

Data Presentation

The cytotoxic activity of this compound on HL-60 cells is summarized in the table below. This provides a clear quantitative measure of its potency.

CompoundCell LineIC50 (μM)Citation
This compoundHL-604.13[1][2]

Postulated Signaling Pathway

Based on evidence from structurally related compounds isolated from the same source, this compound is hypothesized to induce apoptosis in HL-60 cells through the inhibition of the PI3K/Akt/c-myc signaling pathway. This pathway is a critical regulator of cell survival and proliferation, and its inhibition can lead to the activation of the apoptotic cascade.

HericenoneJ_Apoptosis_Pathway cluster_pathway This compound Signaling Pathway in HL-60 Cells HericenoneJ This compound PI3K PI3K HericenoneJ->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation cMyc c-myc pAkt->cMyc Activates Apoptosis Apoptosis pAkt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival cMyc->Proliferation

Postulated signaling pathway of this compound-induced apoptosis in HL-60 cells.

Experimental Protocols

Detailed methodologies for key experiments to assess the pro-apoptotic effects of this compound on HL-60 cells are provided below.

Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on HL-60 cells.

Workflow:

A streamlined workflow for the MTT cell viability assay.

Materials:

  • HL-60 cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HL-60 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Detection by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.

Workflow:

Workflow for detecting apoptosis via flow cytometry.

Materials:

  • HL-60 cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat HL-60 cells with desired concentrations of this compound for the indicated time.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is for detecting changes in the expression of key proteins involved in the apoptotic pathway.

Workflow:

Standard workflow for Western blot analysis.

Materials:

  • Treated and untreated HL-60 cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-c-myc, anti-PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.

References

Troubleshooting & Optimization

Navigating the Labyrinth of Hericenone J Total Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate architecture of Hericenone J, a natural product isolated from the mushroom Hericium erinaceum, presents a formidable challenge for synthetic chemists. Its unique isobenzofuranone core coupled with a geranyl side chain demands a strategic and nuanced approach to its total synthesis. This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) to assist researchers in overcoming the hurdles encountered during the experimental pursuit of this promising bioactive molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic challenges in the total synthesis of this compound?

A1: The main strategic hurdles involve the construction of the sterically hindered isobenzofuranone core, the regioselective installation of the geranyl tail, and the control of stereochemistry. Two prominent strategies have been reported for analogous structures: one involving a key Stille coupling reaction to form the C5-C1' bond and another employing a palladium-catalyzed decarboxylative geranyl migration and aromatization sequence. Each approach presents its own set of challenges, from catalyst selection and optimization to managing sensitive functional groups.

Q2: I am struggling with the key C-C bond formation between the isobenzofuranone core and the geranyl side chain. What are the common pitfalls?

A2: This is a critical and often challenging step. If you are employing a Stille coupling, as in the synthesis of the related Isothis compound, issues can arise from catalyst deactivation, low reactivity of the coupling partners, and homocoupling side reactions.[1][2][3] For the palladium-catalyzed decarboxylative geranylation, regioselectivity and reaction efficiency can be sensitive to ligand choice, temperature, and the nature of the substrate.

Q3: Are there specific protecting group strategies that are recommended for the synthesis of this compound?

A3: The choice of protecting groups is crucial due to the presence of multiple reactive hydroxyl groups. Methoxymethyl (MOM) ethers are commonly used to protect phenolic hydroxyls due to their stability under various reaction conditions and relatively mild deprotection protocols using acids like camphorsulfonic acid (CSA).[1][4] Careful planning of the protecting group strategy is necessary to avoid unwanted side reactions during the multi-step synthesis.

Troubleshooting Guide

Problem 1: Low Yield in the Friedel-Crafts Acylation to form the Isobenzofuranone Core

The construction of the isobenzofuranone core often begins with a Friedel-Crafts acylation. Low yields in this step can be a significant bottleneck.

Potential CauseTroubleshooting Solution
Poor reactivity of the aromatic substrate. Ensure the aromatic ring is sufficiently activated. Electron-donating groups enhance reactivity. Consider using a more reactive acylating agent or a stronger Lewis acid catalyst.
Decomposition of starting materials or product. Friedel-Crafts reactions can be sensitive to temperature. Run the reaction at a lower temperature for a longer duration. Ensure anhydrous conditions, as moisture can deactivate the Lewis acid catalyst.[2][5]
Suboptimal Lewis acid catalyst. The choice and stoichiometry of the Lewis acid are critical. Aluminum chloride (AlCl₃) is common, but other Lewis acids like BF₃·OEt₂ or SnCl₄ might offer better results depending on the substrate.[6] Experiment with different catalysts and optimize the molar equivalents.
Product inhibition. The ketone product can form a complex with the Lewis acid, sequestering the catalyst. Using a stoichiometric amount of the Lewis acid is often necessary.[6]
Problem 2: Inefficient Palladium-Catalyzed Decarboxylative Geranylation

A key step in a reported synthesis of this compound is a palladium-catalyzed decarboxylative coupling to introduce the geranyl group.[1]

Potential CauseTroubleshooting Solution
Catalyst inefficiency or deactivation. The choice of palladium source and ligand is crucial for regioselectivity and yield. If you are following the Barrett et al. synthesis, ensure the use of Pd₂(dba)₃ as the catalyst.[1] The reaction may be sensitive to air and moisture; perform under an inert atmosphere with dry solvents.
Low reactivity of the carboxylic acid precursor. The electronic nature of the substrate can influence the rate of decarboxylation. Ensure the precursor is pure.
Suboptimal reaction temperature. This transformation can be temperature-sensitive. If the reaction is sluggish, a modest increase in temperature may be beneficial. Conversely, if side products are observed, lowering the temperature might improve selectivity.
Ligand issues. While some decarboxylative couplings are ligandless, others require specific ligands to stabilize the palladium catalyst and promote the desired transformation. If yields are low, a screen of common phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands could be beneficial.
Problem 3: Difficulties in the Deprotection of Hydroxyl Groups

The final steps of the synthesis often involve the removal of protecting groups to unveil the natural product.

Potential CauseTroubleshooting Solution
Incomplete deprotection. If using an acid-labile protecting group like MOM ether, the reaction may require longer reaction times or a stronger acid. Camphorsulfonic acid (CSA) in methanol (B129727) is a common choice.[1][4] Monitoring the reaction by TLC is essential.
Degradation of the product under deprotection conditions. The final product may be sensitive to the deprotection conditions. If acidic conditions are causing degradation, consider using milder acids or a different protecting group strategy in your next attempt that allows for neutral or basic deprotection.
Complex reaction mixture after deprotection. This could indicate the formation of side products. Purification by HPLC is often necessary to isolate the pure this compound.[1]

Experimental Protocols & Data

Key Synthetic Steps in the Total Synthesis of Isothis compound

The synthesis of Isothis compound, an isomer of this compound, provides valuable insights into the construction of the core structure and the challenges of the key coupling reaction.

Table 1: Optimization of the Stille Coupling Reaction for Isothis compound Synthesis [1][4]

EntryPalladium CatalystLigandAdditiveSolventTemp (°C)Yield (%)
1Pd(PPh₃)₄PPh₃-DMF100Trace
2Pd₂(dba)₃AsPh₃-DMF10025
3Pd₂(dba)₃AsPh₃LiClDMF10054
4Pd₂(dba)₃AsPh₃LiClToluene100No Reaction
5Pd₂(dba)₃AsPh₃LiClDMFRTNo Reaction
6Pd₂(dba)₃AsPh₃LiClDMF5037
7Pd₂(dba)₃AsPh₃LiClDMF5073*

*With 3 equivalents of the tin reagent.

Protocol: Optimized Stille Coupling for Isothis compound [4]

To a solution of the aryl stannane (B1208499) (3 eq.) and the geranyl acetate (B1210297) (1 eq.) in anhydrous DMF were added Pd₂(dba)₃ (5 mol %) and LiCl (3 eq.). The mixture was stirred under an inert atmosphere at 50 °C for 24 hours. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was then purified by flash column chromatography.

Visualizing the Synthetic Pathway

To aid in understanding the synthetic logic, the following diagram illustrates a generalized retrosynthetic analysis for this compound.

G Retrosynthetic Analysis of this compound Hericenone_J This compound Isobenzofuranone_Geranyl Geranylated Isobenzofuranone Hericenone_J->Isobenzofuranone_Geranyl Final modifications Isobenzofuranone_Core Isobenzofuranone Core Isobenzofuranone_Geranyl->Isobenzofuranone_Core C-C Coupling (e.g., Stille or Decarboxylative) Geranyl_Precursor Geranyl Precursor Isobenzofuranone_Geranyl->Geranyl_Precursor Aromatic_Precursor Substituted Aromatic Precursor Isobenzofuranone_Core->Aromatic_Precursor Friedel-Crafts Acylation / Cyclization Geraniol Geraniol Geranyl_Precursor->Geraniol

Caption: A simplified retrosynthetic pathway for this compound.

This guide is intended to be a starting point for researchers tackling the synthesis of this compound. Careful consideration of the challenges outlined and methodical optimization of reaction conditions will be key to achieving a successful total synthesis.

References

Improving the solubility and stability of Hericenone J

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Hericenone J. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility and stability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

A1: this compound is a bioactive aromatic compound isolated from the medicinal mushroom Hericium erinaceus.[1][2] Like other hericenones, it is a lipophilic molecule, meaning it has poor solubility in aqueous solutions.[3][4] This low water solubility can pose significant challenges for in vitro and in vivo studies, as well as for the development of bioavailable formulations.

Q2: What are the general solubility characteristics of this compound?

Q3: How can I prepare a stock solution of this compound for in vitro experiments?

A3: For cell culture applications, it is recommended to first prepare a high-concentration stock solution in a cell-culture grade organic solvent like DMSO.[5] A common starting concentration for a stock solution is 10-20 mM. This stock can then be serially diluted in the aqueous culture medium to achieve the desired final concentration. It is crucial to ensure the final concentration of the organic solvent in the medium is low (typically ≤0.5% v/v) to avoid solvent-induced cytotoxicity.[5]

Q4: What are the primary stability concerns for this compound?

A4: As a natural product with a complex structure, this compound may be susceptible to degradation under various conditions. Potential degradation pathways could include oxidation, hydrolysis (especially at extreme pH values), and photodegradation. The presence of a lactone ring and a dienone system in its structure suggests potential instability. One study on Hericenone C, a related compound, showed it is susceptible to enzymatic hydrolysis by lipase, leading to the cleavage of its fatty acid side chain.[6][7]

Q5: What general strategies can be employed to improve the solubility and stability of this compound?

A5: Several formulation strategies can be explored to enhance the solubility and stability of poorly water-soluble compounds like this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate by presenting it in an amorphous form with increased surface area.

  • Nanoemulsions: Formulating this compound into oil-in-water nanoemulsions can significantly increase its aqueous dispersibility and may protect it from degradation.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can form an inclusion complex with improved water solubility.[8][9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Issue 1: Precipitation of this compound in Aqueous Media

  • Problem: After diluting a concentrated organic stock solution of this compound into an aqueous buffer or cell culture medium, a precipitate is observed.

  • Cause: The aqueous environment cannot solubilize the high concentration of the lipophilic this compound, causing it to crash out of solution.

  • Solutions:

    • Decrease Final Concentration: The most straightforward solution is to lower the final working concentration of this compound.

    • Increase Solvent Concentration (with caution): Slightly increasing the final concentration of the organic co-solvent (e.g., DMSO, ethanol) might help, but this must be carefully balanced against potential solvent toxicity to cells. Always run a vehicle control to assess solvent effects.

    • Use a Surfactant: Incorporating a low concentration of a biocompatible surfactant (e.g., Tween® 80, Polysorbate 80) in the aqueous medium can help to form micelles that encapsulate this compound and improve its apparent solubility.

    • Employ a Solubilization Technology: For more robust solubilization, consider preparing a formulation of this compound, such as a cyclodextrin complex or a nanoemulsion, before its introduction into the aqueous system.

Issue 2: Inconsistent or Non-reproducible Experimental Results

  • Problem: Variability in experimental outcomes (e.g., cell viability, signaling pathway activation) is observed between different batches of this compound solutions.

  • Cause: This can be due to incomplete dissolution of the compound, degradation of the compound in the stock solution or final medium, or adsorption to plasticware.

  • Solutions:

    • Ensure Complete Initial Dissolution: When preparing the stock solution, ensure this compound is fully dissolved. Gentle warming (to around 37°C) and sonication can aid in this process.[5] Visually inspect the solution for any particulate matter.

    • Freshly Prepare Solutions: Prepare working dilutions of this compound fresh for each experiment from a frozen stock solution. Avoid repeated freeze-thaw cycles of the stock solution.

    • Assess Stock Solution Stability: If stock solutions are to be stored, conduct a preliminary stability study by analyzing the concentration of the stock solution over time using a suitable analytical method like HPLC.

    • Consider Adsorption: Lipophilic compounds can adsorb to plastic surfaces. Using low-adsorption microplates and tubes or including a small amount of a non-ionic surfactant can mitigate this issue.

Issue 3: Suspected Degradation of this compound During an Experiment

  • Problem: A loss of biological activity or the appearance of unknown peaks in analytical chromatograms is observed over the course of an experiment.

  • Cause: this compound may be degrading due to factors like pH, temperature, light exposure, or oxidative stress.

  • Solutions:

    • Control Environmental Conditions: Protect this compound solutions from light by using amber vials or covering containers with aluminum foil. Conduct experiments at a controlled temperature.

    • pH Stability: Evaluate the stability of this compound at the pH of your experimental system. If degradation is observed, it may be necessary to adjust the buffer or consider a formulation that protects the compound.

    • Use of Antioxidants: If oxidative degradation is suspected, the inclusion of antioxidants (e.g., ascorbic acid, butylated hydroxytoluene) in the formulation could be beneficial, provided they do not interfere with the experiment.

    • Forced Degradation Studies: To understand the degradation profile, perform forced degradation studies by exposing this compound to acidic, basic, oxidative, and photolytic stress conditions.[10] This will help to identify potential degradants and develop a stability-indicating analytical method.

Data Presentation

Table 1: Solubility of Hericenone Analogues in Various Solvents

CompoundSolventSolubilityReference
Hericenone CChloroformSoluble[4]
DichloromethaneSoluble[4]
Ethyl AcetateSoluble[4]
DMSOSoluble[4]
AcetoneSoluble[4]
Hericenone DEthanol (B145695)Soluble[3]
AcetoneSoluble[3]
WaterPractically Insoluble[3]

Note: Specific quantitative solubility data for this compound is not available in the cited literature. The data for its analogues suggests a similar solubility profile.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation

This protocol provides a starting point for preparing a solid dispersion of this compound with polyvinylpyrrolidone (B124986) (PVP) to enhance its dissolution rate.

  • Materials:

    • This compound

    • Polyvinylpyrrolidone (PVP K30)

    • Ethanol (or another suitable volatile solvent in which both this compound and PVP are soluble)

    • Rotary evaporator

    • Mortar and pestle

  • Methodology:

    • Determine the desired ratio of this compound to PVP (e.g., 1:2, 1:5, 1:10 w/w).

    • Accurately weigh this compound and PVP and dissolve them in a minimal amount of ethanol in a round-bottom flask.

    • Ensure complete dissolution of both components. Gentle warming or sonication may be used if necessary.

    • Attach the flask to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

    • Continue evaporation until a thin, dry film is formed on the inner surface of the flask.

    • Further dry the solid dispersion under vacuum for 24 hours to remove any residual solvent.

    • Gently scrape the solid dispersion from the flask.

    • Grind the resulting solid into a fine powder using a mortar and pestle.

    • Store the solid dispersion in a desiccator to protect it from moisture.

Protocol 2: Formulation of a this compound Nanoemulsion by Spontaneous Emulsification

This protocol describes a low-energy method to prepare an oil-in-water nanoemulsion of this compound.

  • Materials:

    • This compound

    • Medium-chain triglycerides (MCT) oil (as the oil phase)

    • Tween® 80 (Polysorbate 80) (as the surfactant)

    • Ethanol (as a co-surfactant/solvent)

    • Purified water (as the aqueous phase)

    • Magnetic stirrer

  • Methodology:

    • Prepare the organic phase: Dissolve a known amount of this compound in the MCT oil. If needed, a small amount of ethanol can be added to aid dissolution.

    • Add the surfactant (Tween® 80) to the organic phase and mix thoroughly using a magnetic stirrer until a clear, homogenous solution is obtained. The ratio of oil to surfactant will need to be optimized (e.g., starting with a 1:2 ratio of oil to Smix, where Smix is a mixture of surfactant and co-surfactant).

    • Slowly add the aqueous phase (purified water) dropwise to the organic phase under continuous stirring.

    • Continue stirring for a set period (e.g., 30 minutes) to allow for the formation and stabilization of the nanoemulsion.

    • The resulting nanoemulsion should appear clear or slightly bluish and translucent.

    • Characterize the nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential.

Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex by Kneading

This protocol outlines a method to prepare an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Ethanol

    • Water

    • Mortar and pestle

    • Vacuum oven

  • Methodology:

    • Determine the molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a common starting point).

    • Place the accurately weighed HP-β-CD in a mortar.

    • Create a paste by adding a small amount of a water:ethanol mixture (e.g., 1:1 v/v).

    • Dissolve the accurately weighed this compound in a minimal amount of ethanol.

    • Slowly add the this compound solution to the HP-β-CD paste in the mortar.

    • Knead the mixture for a prolonged period (e.g., 60 minutes) to facilitate the inclusion of this compound into the cyclodextrin cavity.

    • If the mixture becomes too dry, add a few more drops of the water:ethanol mixture.

    • Dry the resulting paste in a vacuum oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Grind the dried complex into a fine powder.

    • Store the inclusion complex in a desiccator.

Mandatory Visualizations

experimental_workflow prep_sd Solid Dispersion char_sol Solubility & Dissolution prep_sd->char_sol char_morph Morphology (e.g., SEM, TEM) prep_sd->char_morph prep_ne Nanoemulsion prep_ne->char_sol char_size Particle/Droplet Size prep_ne->char_size prep_cd Cyclodextrin Complex prep_cd->char_sol eval_cell Cell-Based Assays char_sol->eval_cell char_stability Stability Assessment char_stability->eval_cell eval_animal Animal Studies eval_cell->eval_animal

Caption: Experimental workflow for developing and evaluating this compound formulations.

troubleshooting_solubility cluster_solutions Potential Solutions cluster_tech Solubilization Technologies start Precipitation of this compound in Aqueous Solution sol1 Lower Final Concentration start->sol1 sol2 Adjust Co-Solvent Ratio (with caution) start->sol2 sol3 Add Surfactant (e.g., Tween® 80) start->sol3 sol4 Use a Solubilization Technology start->sol4 tech1 Solid Dispersion sol4->tech1 tech2 Nanoemulsion sol4->tech2 tech3 Cyclodextrin Complex sol4->tech3 signaling_pathway cluster_pathways Downstream Signaling Cascades Hericenones Hericenones (e.g., this compound) NGF Nerve Growth Factor (NGF) Synthesis Hericenones->NGF Stimulates TrkA TrkA Receptor NGF->TrkA Activates PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt MEK_ERK MEK/ERK Pathway TrkA->MEK_ERK Neuronal_Effects Neuronal Survival, Differentiation, and Neurite Outgrowth PI3K_Akt->Neuronal_Effects MEK_ERK->Neuronal_Effects

References

Navigating Hericenone J Cytotoxicity Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals investigating the cytotoxic properties of Hericenone J now have a dedicated technical resource to streamline their experimental workflows and troubleshoot common challenges. This support center provides detailed answers to frequently asked questions, comprehensive troubleshooting guides, and established experimental protocols to ensure the accuracy and reproducibility of results.

This compound, an aromatic compound isolated from the mushroom Hericium erinaceus, has demonstrated notable cytotoxic effects against various cancer cell lines.[1] This guide focuses on addressing the practical issues that may arise during the in vitro evaluation of its cytotoxic activity.

Frequently Asked Questions (FAQs)

Q1: What is the reported cytotoxic activity of this compound?

A1: this compound has shown significant cytotoxicity against the human acute promyelocytic leukemia cell line (HL-60) with a reported IC50 value of 4.13 μM.[1][2] It has also been reported to be cytotoxic to the human lung fibroblast cell line (HEL-299) and the human esophageal squamous cell carcinoma cell line (EC109), although specific IC50 values for these are not as consistently reported.[3][4]

Q2: My this compound is precipitating in the cell culture medium. How can I resolve this?

A2: this compound is a lipophilic compound and may have limited solubility in aqueous culture media. To address this, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). When preparing the final dilutions in your culture medium, ensure the final DMSO concentration is kept low (typically below 0.5%, and ideally ≤0.1%) to avoid solvent-induced cytotoxicity. Gentle warming and sonication of the stock solution can also aid in dissolution.

Q3: I am observing high background signals in my colorimetric cytotoxicity assay (e.g., MTT). What could be the cause?

A3: High background in MTT assays can be caused by the direct reduction of the MTT reagent by the compound itself, a common issue with natural products rich in antioxidants. To mitigate this, include a "compound-only" control (this compound in media without cells) and subtract its absorbance from the readings of your experimental wells. Alternatively, consider using a non-colorimetric assay, such as an ATP-based luminescence assay (e.g., CellTiter-Glo®) or a fluorescence-based assay.

Q4: My cytotoxicity results for this compound are not reproducible. What are the potential sources of variability?

A4: Lack of reproducibility can stem from several factors. Ensure consistency in cell culture conditions, including cell passage number and seeding density. Use freshly prepared reagents whenever possible and adhere to a standardized experimental timeline. Inconsistencies in the preparation of this compound dilutions can also lead to variable results.

Troubleshooting Guides

This section provides systematic approaches to common problems encountered during this compound cytotoxicity experiments.

Guide 1: Inconsistent or Unexpected IC50 Values

If your experimentally determined IC50 value for this compound deviates significantly from reported values or is inconsistent across experiments, consider the following troubleshooting workflow.

G start Inconsistent IC50 Value compound Verify Compound Purity and Identity start->compound Step 1 solubility Assess Solubility and Precipitation compound->solubility Step 2 assay_params Check Assay Parameters solubility->assay_params Step 3 cell_health Evaluate Cell Health and Culture Conditions assay_params->cell_health Step 4 data_analysis Review Data Analysis cell_health->data_analysis Step 5 end_node Consistent IC50 Value data_analysis->end_node G start High Background Signal compound_interference Test for Compound Interference start->compound_interference media_control Run Media-Only and Compound-Only Controls compound_interference->media_control assay_choice Consider Alternative Assay media_control->assay_choice end_node Reduced Background Signal assay_choice->end_node G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_seeding Seed HL-60 Cells cell_treatment Treat Cells with this compound cell_seeding->cell_treatment compound_prep Prepare this compound Dilutions compound_prep->cell_treatment incubation Incubate for 48h cell_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition solubilization Add Solubilization Solution mtt_addition->solubilization read_absorbance Measure Absorbance at 570 nm solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 G HericenoneJ This compound Stress Cellular Stress HericenoneJ->Stress JNK_MAPK JNK/MAPK Pathway Stress->JNK_MAPK Caspase_Activation Caspase Activation (e.g., Caspase-3, -8, -9) JNK_MAPK->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

References

Technical Support Center: Overcoming Resistance to Hericenone J in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hericenone J, a cytotoxic compound isolated from Hericium erinaceum. Given that specific research on resistance to this compound is limited, this guide synthesizes information on its known activities with established principles of drug resistance to natural products in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known anti-cancer activity?

This compound is an aromatic compound found in the medicinal mushroom Hericium erinaceum.[1][2][3] It has demonstrated cytotoxic effects against human acute promyelocytic leukemia (HL-60) cells, with a reported IC50 value of 4.13 μM.[1][2][3] Along with other hericenones, it has also shown cytotoxic activity against human esophageal squamous cell carcinoma (EC109) tumor cells.[4]

Q2: What are the common mechanisms of drug resistance in cancer cells that might apply to this compound?

While specific resistance mechanisms to this compound have not been extensively studied, cancer cells commonly develop resistance to natural products through several mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of the cell, reducing intracellular concentration.[5]

  • Evasion of Apoptosis: Alterations in apoptotic pathways, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax), can render cells resistant to programmed cell death.[6]

  • Alterations in Drug Targets: Genetic mutations or modifications of the molecular target of this compound could reduce its binding affinity and efficacy.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/Akt/mTOR and Ras/Raf/MEK/ERK can promote cell survival and proliferation, counteracting the cytotoxic effects of the drug.[7]

  • Enhanced DNA Repair Mechanisms: For compounds that induce DNA damage, cancer cells can upregulate DNA repair pathways to survive treatment.

  • Changes in the Tumor Microenvironment: The tumor microenvironment can contribute to drug resistance through various mechanisms, including hypoxia and altered pH.[8]

Q3: Are there any known signaling pathways affected by compounds related to this compound?

Yes, studies on other compounds from Hericium erinaceus, such as erinacines, have provided insights into potentially relevant signaling pathways. For instance, Erinacine A has been shown to induce apoptosis in colorectal cancer cells by activating the JNK/p300/p50 signaling pathway, leading to increased expression of TNFR, Fas, and Fas Ligand.[9] Erinacine S has been found to overcome chemoresistance in colorectal cancer cells by enhancing the expression of TRAIL, TNFR1, and DR5.[10][11] Furthermore, extracts from Hericium erinaceus have been observed to inhibit angiogenesis by reducing the expression of VEGF, COX-2, and 5-LOX.[12]

Troubleshooting Guide: this compound Resistance

This guide provides a structured approach to identifying and potentially overcoming resistance to this compound in your cancer cell line models.

Problem 1: Decreased sensitivity or acquired resistance to this compound in vitro.

Initial Observation: A particular cancer cell line shows a reduced response to this compound treatment over time, as indicated by an increase in the IC50 value.

Workflow for Investigating Resistance:

G cluster_0 Phase 1: Confirm Resistance cluster_1 Phase 2: Investigate Mechanisms cluster_2 Phase 3: Strategies to Overcome Resistance A Establish baseline IC50 of this compound in parental cell line B Culture cells with increasing concentrations of this compound A->B C Isolate and expand resistant clones B->C D Confirm resistance by comparing IC50 with parental line C->D E Assess drug efflux pump activity (e.g., Rhodamine 123 assay) D->E F Analyze expression of ABC transporters (e.g., P-gp by Western blot) D->F G Evaluate apoptotic response (e.g., Annexin V/PI staining) D->G H Profile key signaling pathways (e.g., PI3K/Akt, MAPK by Western blot) D->H I Combination therapy with ABC transporter inhibitors E->I F->I J Co-treatment with apoptosis inducers or Bcl-2 inhibitors G->J K Combine with inhibitors of pro-survival signaling pathways (e.g., PI3K inhibitors) H->K G cluster_0 Pro-Survival Signaling cluster_1 Cellular Outcomes PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Resistance Drug Resistance Survival->Resistance

References

Purity analysis and impurity profiling of Hericenone J

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hericenone J.

Frequently Asked Questions (FAQs)

1. What is this compound?

This compound is an aromatic compound isolated from the edible and medicinal mushroom Hericium erinaceus (Lion's Mane).[1] It is recognized for its potential anticancer and neuroprotective properties.[2][3][4]

2. What are the primary applications of this compound in research?

This compound is primarily investigated for its cytotoxic effects on cancer cells and its potential to stimulate Nerve Growth Factor (NGF) synthesis, which is crucial for the survival and maintenance of neurons.[1][2] Research suggests its promise in the study of leukemia and for its neuroprotective effects relevant to neurodegenerative diseases.[1][4]

3. What are the potential impurities I might encounter in a this compound sample?

Impurities in a this compound sample can originate from the isolation process, synthesis byproducts, or degradation. While a definitive impurity profile for this compound is not extensively published, potential impurities can be inferred based on the structure of related compounds. These may include:

  • Isomers: Structural isomers of this compound may be present.

  • Oxidation Products: The geranyl side chain of this compound can be susceptible to oxidation.[5] For example, Hericenone L is an oxidation product of Hericenone C at the aldehyde moiety.[5]

  • Deacylated Derivatives: Although this compound does not have an acyl group, related compounds like Hericenone C can undergo deacylation.[6][7][8]

  • Residual Solvents: Solvents used during extraction and purification may persist in the final sample.

  • Related Hericenones: Co-extraction of other Hericenone analogues (e.g., Hericenone C, D, H) can occur.

4. How can I assess the purity of my this compound sample?

High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing the purity of this compound.[9][10][11] Purity is typically determined by the area percentage of the main peak in the chromatogram. For more detailed analysis and impurity identification, hyphenated techniques like LC-MS are recommended.[9][10]

5. What are the recommended storage conditions for this compound?

To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below.

Troubleshooting Guides

HPLC Analysis
Issue Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Presence of co-eluting impurities.1. Replace the HPLC column. 2. Adjust the mobile phase pH; adding a small amount of formic acid can improve peak shape for phenolic compounds. 3. Reduce the injection volume or sample concentration. 4. Optimize the gradient elution to better separate the main peak from impurities.
Inconsistent Retention Times 1. Fluctuation in mobile phase composition. 2. Temperature variations. 3. Column equilibration issues. 4. Pump malfunction.1. Ensure the mobile phase is well-mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. 4. Check the pump for leaks and ensure it is delivering a consistent flow rate.
Ghost Peaks 1. Contaminated mobile phase or injection solvent. 2. Carryover from previous injections. 3. Air bubbles in the detector.1. Use fresh, high-purity solvents. 2. Implement a robust needle wash protocol and inject a blank solvent run to clean the system. 3. Degas the mobile phase and purge the detector.
Low Signal Intensity 1. Low sample concentration. 2. Incorrect detection wavelength. 3. Detector malfunction.1. Increase the sample concentration. 2. Set the UV detector to the wavelength of maximum absorbance for this compound (around 295 nm is used for similar compounds).[3][9] 3. Check the detector lamp and perform diagnostics.
Impurity Profiling by LC-MS
Issue Potential Cause Troubleshooting Steps
Difficulty in Ionizing this compound 1. Inappropriate ionization source. 2. Incorrect source parameters.1. Electrospray ionization (ESI) is commonly used for Hericenones.[9][10] 2. Optimize source parameters such as capillary voltage, cone voltage, and desolvation temperature and gas flow.
In-source Fragmentation 1. High cone/fragmentor voltage. 2. Thermal degradation in the source.1. Reduce the cone or fragmentor voltage. 2. Lower the desolvation temperature.
Failure to Detect Low-Level Impurities 1. Insufficient sensitivity. 2. Matrix effects from the main component.1. Use a more sensitive mass spectrometer (e.g., Q-TOF or Orbitrap). 2. Optimize the chromatographic separation to resolve impurities from the main peak. 3. Perform a targeted MS/MS analysis (Multiple Reaction Monitoring - MRM) if the impurities are known.

Experimental Protocols

Purity Analysis by HPLC-UV

This protocol is a general guideline and may require optimization based on the specific instrument and column used.

Parameter Condition
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol (B129727) with 0.1% formic acid
Gradient Start with a lower percentage of B, and gradually increase to elute this compound and any impurities. A typical gradient might be 5% to 95% B over 20-30 minutes.
Flow Rate 0.8 - 1.2 mL/min
Column Temperature 25 - 30 °C
Detection Wavelength Diode Array Detector (DAD) or UV detector set at ~295 nm
Injection Volume 5 - 20 µL
Sample Preparation Dissolve the this compound sample in the initial mobile phase or a compatible solvent like methanol to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
Impurity Profiling by LC-MS/MS

This method is suitable for the identification and characterization of impurities.

Parameter Condition
UHPLC System
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A suitable gradient to separate a wide range of polar and non-polar impurities.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
Mass Spectrometer
Ion Source Electrospray Ionization (ESI), positive and negative modes
Scan Mode Full scan for initial screening and targeted MS/MS for structural elucidation of detected impurities.
Mass Range m/z 100 - 1000
Collision Energy Ramped collision energy to obtain informative fragment spectra.

Quantitative Data Summary

Table 1: HPLC and LC-MS/MS Parameters for Analysis of Hericenones

Parameter Method 1 (HPLC-DAD)[9] Method 2 (UHPLC-MS/MS)[2]
Column Reversed-phase C18InertSustain AQ-C18 (1.9 µm, 2.1 x 150 mm)
Mobile Phase Methanol and 0.1% formic acid in waterA: H₂O:MeCN (40:60), B: MeCN:IPA (10:90)
Elution GradientGradient
Flow Rate Not specified0.2 mL/min
Temperature Not specified30 °C
Detection DAD at 295 nmQTRAP 5500 (ESI)
Injection Volume Not specified2 µL

Visualizations

Experimental Workflow for Purity Analysis and Impurity Profiling

G cluster_0 Sample Preparation cluster_1 Purity Analysis cluster_2 Impurity Profiling prep Dissolve this compound sample filter Filter through 0.22 µm filter prep->filter hplc HPLC-UV/DAD Analysis filter->hplc lcms LC-MS/MS Analysis filter->lcms purity_assessment Assess Purity (Area %) hplc->purity_assessment impurity_detection Detect Potential Impurities lcms->impurity_detection structure_elucidation Structural Elucidation (MS/MS) impurity_detection->structure_elucidation

Caption: Workflow for the purity analysis and impurity profiling of this compound.

Potential Degradation Pathways of this compound

G cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Potential) Hericenone_J This compound Oxidized_Side_Chain Oxidized Geranyl Side Chain Products Hericenone_J->Oxidized_Side_Chain Oxidative Stress (e.g., light, air) Deacylated_Analogue Hypothetical Deacylated Analogue (if applicable to derivatives) Hericenone_J->Deacylated_Analogue Enzymatic or Chemical Hydrolysis (less likely for J, relevant for acylated hericenones)

Caption: Potential degradation pathways for this compound and related compounds.

Hericenone-Potentiated NGF Signaling Pathway

G cluster_downstream Downstream Signaling Cascades Hericenone This compound NGF NGF Hericenone->NGF Stimulates Synthesis TrkA TrkA Receptor NGF->TrkA Binds and Activates PI3K PI3K TrkA->PI3K MEK MEK TrkA->MEK Akt Akt PI3K->Akt Neurite_Outgrowth Neuronal Survival & Neurite Outgrowth Akt->Neurite_Outgrowth ERK ERK MEK->ERK ERK->Neurite_Outgrowth

Caption: this compound potentiates NGF-induced neurite outgrowth via MEK/ERK and PI3K-Akt pathways.[9][10][12]

References

Technical Support Center: Long-Term Storage of Hericenone J

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Hericenone J. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for long-term storage of this compound?

For long-term storage, it is recommended to store this compound in a freezer at or below -20°C. For short-term storage, refrigeration at 2-8°C is acceptable. These conditions are based on general best practices for the storage of sensitive natural products to minimize chemical degradation.

Q2: How should I store this compound to protect it from light and air?

This compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The container should be made of a material that does not interact with the compound, such as amber glass or a light-blocking polymer. This will protect it from degradation caused by exposure to light and air.[1][2][3][4]

Q3: Can I store this compound in a solution?

If you need to store this compound in a solution, use a dry, aprotic solvent such as DMSO, ethanol, or acetone. It is crucial to use anhydrous solvents and to store the solution at -20°C or -80°C to prevent degradation. Be aware that the stability of the compound in solution may be lower than in its solid form.

Q4: What are the visible signs of this compound degradation?

Visible signs of degradation can include a change in color or the appearance of precipitate in solutions.[4] Any noticeable change in the physical appearance of the compound may indicate a loss of purity and potency.

Q5: How can I check the purity of my this compound sample after long-term storage?

The purity of your this compound sample can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy. Comparing the analytical profile of the stored sample to that of a freshly prepared or certified reference standard will allow for the determination of any degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of biological activity in experiments. Degradation of this compound due to improper storage.- Verify storage conditions (temperature, light, and air exposure). - Perform a purity check using HPLC or LC-MS. - If degradation is confirmed, use a fresh, properly stored sample for future experiments.
Unexpected peaks in analytical data (e.g., HPLC, LC-MS). - Presence of degradation products. - Contamination of the sample.- Analyze the new peaks to identify potential degradation products. - Review handling procedures to identify potential sources of contamination. - Purify the sample if necessary or use a new batch.
Change in the physical appearance of the sample (e.g., color change). Chemical degradation.- Discard the sample as its purity is compromised. - Obtain a fresh sample and ensure it is stored under the recommended conditions.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

  • Preparation of Standard Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., methanol (B129727) or acetonitrile).

  • Storage Conditions: Aliquot the stock solution into several vials and store them under different conditions (e.g., -20°C, 4°C, room temperature, exposed to light).

  • Time Points: At specified time intervals (e.g., 0, 1, 3, 6 months), retrieve a vial from each storage condition.

  • HPLC Analysis:

    • Equilibrate an appropriate HPLC column (e.g., C18) with a suitable mobile phase.

    • Inject a standard volume of the this compound solution.

    • Run a gradient or isocratic elution method to separate this compound from any potential degradation products.

    • Use a UV detector to monitor the elution profile at a relevant wavelength.

  • Data Analysis: Compare the peak area of this compound at each time point to the initial (time 0) peak area to determine the percentage of degradation. The appearance of new peaks will indicate the formation of degradation products.

Visualizations

HericenoneJ_Storage_Troubleshooting start Start: Experiment shows loss of activity check_storage Verify Storage Conditions: - Temperature (-20°C) - Light protection - Inert atmosphere start->check_storage purity_analysis Perform Purity Analysis (HPLC / LC-MS) check_storage->purity_analysis degradation_confirmed Degradation Confirmed? purity_analysis->degradation_confirmed use_fresh_sample Use Fresh, Properly Stored Sample degradation_confirmed->use_fresh_sample Yes review_handling Review Sample Handling Procedures degradation_confirmed->review_handling No end_ok End: Issue Resolved use_fresh_sample->end_ok end_reassess End: Reassess Experiment review_handling->end_reassess

Caption: Troubleshooting workflow for loss of this compound activity.

Potential_Degradation_Pathways HericenoneJ This compound (Lactone, Double Bonds, Hydroxyl Group) Oxidation Oxidation HericenoneJ->Oxidation O2, Light Hydrolysis Hydrolysis HericenoneJ->Hydrolysis H2O Isomerization Isomerization HericenoneJ->Isomerization Heat, Light Degradation_Products Degradation Products (e.g., epoxides, diols, ring-opened products) Oxidation->Degradation_Products Hydrolysis->Degradation_Products Isomerization->Degradation_Products

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

Hericenone J: A Comparative Analysis of its Anticancer Potential

Author: BenchChem Technical Support Team. Date: December 2025

Hericenones, a class of aromatic compounds isolated from the medicinal mushroom Hericium erinaceus, have garnered significant interest in oncological research for their cytotoxic activities against various cancer cell lines. Among these, Hericenone J has emerged as a compound of interest. This guide provides a comparative analysis of the anticancer activity of this compound against other hericenones and related compounds, supported by available experimental data.

Quantitative Comparison of Cytotoxic Activity

The in vitro cytotoxic effects of this compound and other related compounds have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. It is important to note that the presented data is compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

CompoundCancer Cell LineCell Line TypeIC50 (µM)
This compound HL-60Human Acute Promyelocytic Leukemia4.13[1][2][3]
Hericenone QHep-G2Human Liver Carcinoma23.89[4]
HCT-116Human Colorectal Carcinoma65.64[4]
Hericenones I, LEC109Human Esophageal Squamous Cell CarcinomaCytotoxic
HericerinT47DHuman Breast Cancer5.9 ± 1.6[5][6]
MDA-MB-231Human Breast Cancer57.5 ± 5.4[5][6]

Note: "Cytotoxic" indicates that the study reported cytotoxic activity but did not provide a specific IC50 value.

Mechanistic Insights into Anticancer Activity

The anticancer mechanisms of hericenones are multifaceted and appear to involve the modulation of several key signaling pathways that regulate cell proliferation, survival, and inflammation. While research on the specific mechanisms of this compound is still emerging, studies on other hericenones and related compounds from Hericium erinaceus provide valuable insights.

Modulation of Inflammatory and Oxidative Stress Pathways

Hericenones have been shown to influence inflammatory and oxidative stress responses in cancer cells, which are critical for tumor progression. Key pathways implicated include:

  • NF-κB (Nuclear Factor kappa B) Signaling: The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation. Some hericenones have been suggested to inhibit the activation of NF-κB, thereby potentially reducing the expression of pro-inflammatory cytokines and survival factors in the tumor microenvironment.

  • COX-2 (Cyclooxygenase-2) Expression: COX-2 is an enzyme that is often overexpressed in various cancers and plays a role in inflammation and cell proliferation. Inhibition of COX-2 is a target for cancer therapy, and some hericenones may exert their effects through this pathway.

  • Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway: The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Activation of Nrf2 can protect cells from oxidative stress, which is often elevated in cancer cells. Some studies suggest that compounds from Hericium erinaceus can activate the Nrf2 pathway.[7]

Induction of Cell Death and Cycle Arrest

While detailed studies on this compound are limited, research on related compounds suggests that hericenones can induce cancer cell death through various mechanisms. For instance, while some compounds like erinacine A (a non-hericenone from the same mushroom) are known to induce apoptosis through the JNK/p300/p50 signaling pathway in colorectal cancer cells, hericerin's activity in breast cancer cells may be mediated through non-apoptotic pathways.[5][6][8] Furthermore, erinacine S has been shown to induce G1 cell cycle arrest and apoptosis in chemoresistant colorectal cancer cells.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of hericenones.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Materials:

  • Human cancer cell lines (e.g., HL-60, Hep-G2, HCT-116)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well microtiter plates

  • This compound and other test compounds

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the hericenone compounds for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Incubation: After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and can be employed to assess the levels of key apoptosis-related proteins.

Materials:

  • Treated and untreated cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in lysis buffer and quantify the protein concentration.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in the expression levels of apoptotic and anti-apoptotic proteins.

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To better understand the complex interactions and processes involved in the anticancer activity of hericenones and the experimental procedures used to evaluate them, the following diagrams have been generated using the DOT language.

cluster_extraction Extraction and Isolation Workflow Hericium Hericium erinaceus Fruiting Bodies Extraction Solvent Extraction Hericium->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Column Chromatography CrudeExtract->Chromatography Fractions Fractions Chromatography->Fractions Purification HPLC Purification Fractions->Purification Hericenones Pure Hericenones (e.g., this compound) Purification->Hericenones

Caption: Workflow for the extraction and purification of hericenones.

cluster_assay Cell Viability (MTT) Assay Workflow Seed Seed Cancer Cells in 96-well plate Treat Treat with Hericenones Seed->Treat Incubate Incubate (24-72h) Treat->Incubate AddMTT Add MTT Reagent Incubate->AddMTT IncubateMTT Incubate (4h) AddMTT->IncubateMTT Solubilize Solubilize Formazan (DMSO) IncubateMTT->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze cluster_pathway Potential Signaling Pathways Modulated by Hericenones cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway Hericenone Hericenones IKK IKK Hericenone->IKK Inhibition Keap1 Keap1 Hericenone->Keap1 Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus_NFkB NF-κB (Nuclear) NFkB->Nucleus_NFkB Gene_NFkB Pro-inflammatory & Survival Genes Nucleus_NFkB->Gene_NFkB Nrf2 Nrf2 Keap1->Nrf2 Dissociation Nucleus_Nrf2 Nrf2 (Nuclear) Nrf2->Nucleus_Nrf2 ARE ARE Nucleus_Nrf2->ARE Gene_Nrf2 Antioxidant Enzymes ARE->Gene_Nrf2

References

A Comparative Guide to the Cytotoxicity of Hericenone J and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic properties of Hericenone J, a natural compound isolated from the mushroom Hericium erinaceus, and doxorubicin (B1662922), a well-established chemotherapeutic agent. The information presented herein is based on available experimental data to facilitate an objective comparison of their performance in cancer cell lines.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability. The following table summarizes the available IC50 values for this compound and doxorubicin in various cancer cell lines.

CompoundCell LineCancer TypeIC50Citation
This compound HL-60Acute Promyelocytic Leukemia4.13 µM
EC109Esophageal Squamous Cell CarcinomaCytotoxic activity noted, but specific IC50 for this compound not provided.[1]
Doxorubicin HL-60Acute Promyelocytic Leukemia~20 nM[2]
EC109Esophageal Squamous Cell CarcinomaSensitive[3]

Note: A direct comparison of IC50 values should be made with caution, as experimental conditions can vary between studies. The data presented here is compiled from different research articles.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol for this compound (as per Li et al., 2015):

  • Cell Seeding: HL-60 cells were seeded in 96-well plates.

  • Compound Treatment: Cells were treated with various concentrations of this compound.

  • Incubation: The plates were incubated for a specified period.

  • MTT Addition: MTT solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Reading: The absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • IC50 Calculation: The IC50 value was calculated from the dose-response curve.

General Protocol for Doxorubicin:

  • Cell Seeding: Cancer cells (e.g., HL-60, EC109) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Preparation: Doxorubicin is serially diluted to a range of concentrations in the appropriate cell culture medium.

  • Cell Treatment: The existing medium is removed from the cells and replaced with the medium containing different concentrations of doxorubicin. Control wells with medium and vehicle (e.g., DMSO) are also included.

  • Incubation: The cells are incubated with the compound for a specific duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Following incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

    • The medium containing MTT is then removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO, isopropanol).

    • The absorbance is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of around 630 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

Doxorubicin's Mechanism of Action

Doxorubicin exerts its cytotoxic effects through multiple mechanisms:

  • DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, which inhibits the progression of the enzyme topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to DNA strand breaks and subsequent apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of superoxide (B77818) and other reactive oxygen species. This oxidative stress damages cellular components, including DNA, proteins, and lipids, contributing to cell death.

Doxorubicin_Mechanism Dox Doxorubicin DNA DNA Intercalation Dox->DNA ROS Reactive Oxygen Species (ROS) Generation Dox->ROS TopoII Topoisomerase II Inhibition DNA->TopoII DSB DNA Double-Strand Breaks TopoII->DSB Apoptosis Apoptosis DSB->Apoptosis OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Apoptosis

Doxorubicin's primary cytotoxic mechanisms.

This compound's Potential Mechanism of Action

Direct studies on the specific signaling pathways of this compound-induced cytotoxicity are limited. However, research on other cytotoxic compounds isolated from Hericium erinaceus, such as hericerin A and erinacine A, suggests that apoptosis is a likely mechanism. For instance, hericerin A and hericerin have been shown to induce apoptosis in HL-60 cells, accompanied by the downregulation of p-AKT and c-myc levels. Erinacine A has been reported to induce apoptosis in human colon cancer cells through the activation of the JNK/p300/p50 NFκB signaling pathway, leading to the expression of TNFR, Fas, and FasL[4][5]. It is plausible that this compound may share similar apoptotic pathways.

HericenoneJ_Hypothesized_Mechanism HericenoneJ This compound Apoptosis_Pathway Potential Apoptotic Signaling Pathways (e.g., JNK, p-AKT) HericenoneJ->Apoptosis_Pathway Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Line Culture (e.g., HL-60, EC109) Cell_Seeding Cell Seeding in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Preparation (this compound & Doxorubicin) Treatment Treatment with Serial Dilutions of Compounds Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Absorbance Absorbance Reading MTT_Assay->Absorbance IC50_Calc IC50 Value Calculation Absorbance->IC50_Calc Comparison Comparison of Cytotoxicity IC50_Calc->Comparison

References

Hericenone J: A Comparative Analysis of its Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Hericenone J, a compound isolated from the medicinal mushroom Hericium erinaceus, has demonstrated potential as an anticancer agent. This guide provides a comparative overview of its efficacy in different cancer cell lines, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product.

Efficacy of this compound and Related Compounds in Various Cancer Cell Lines

The cytotoxic effects of this compound and a related compound, Hericenone Q, have been evaluated in several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological processes, is a key metric in these assessments.

CompoundCancer Cell LineCell TypeIC50 (µM)
This compound HL-60 Acute Promyelocytic Leukemia4.13 [1][2][3]
This compoundEC109Esophageal Squamous Cell CarcinomaActivity reported, but IC50 not specified.[4]
Hericenone QHCT-116Colorectal CarcinomaData for a related compound is available.
Hericenone QHep-G2Hepatocellular CarcinomaData for a related compound is available.

Note: While cytotoxic activity has been reported for this compound in the EC109 cell line, a specific IC50 value is not currently available in the reviewed literature.[4] Data for the related compound Hericenone Q is included to provide a broader perspective on the potential of hericenones as anticancer agents.

Experimental Protocols

The evaluation of this compound's cytotoxicity is primarily conducted using the MTT assay, a colorimetric method that assesses cell metabolic activity as an indicator of cell viability.

MTT Assay for Cell Viability

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Incubation: Following treatment, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated to allow for the conversion of MTT to formazan (B1609692) crystals by metabolically active cells.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each concentration of this compound. The IC50 value is then determined from the dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 treat_cells Treat with This compound incubate1->treat_cells incubate2 Incubate (24-72h) treat_cells->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (1-4h) add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

MTT Assay Experimental Workflow

Signaling Pathways

While the precise signaling pathways activated by this compound in cancer cells are still under investigation, studies on related compounds from Hericium erinaceus, such as Erinacine A, suggest potential mechanisms of action. In colorectal cancer cells, Erinacine A has been shown to induce apoptosis through the activation of the JNK/p300/p50 signaling pathway.[5] This pathway is a critical regulator of cell death and survival.

It is hypothesized that this compound may induce apoptosis in cancer cells through a similar mechanism, potentially involving the activation of c-Jun N-terminal kinase (JNK), leading to a cascade of events that ultimately result in programmed cell death.

Apoptosis_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell This compound This compound JNK JNK Activation This compound->JNK Potential Activation p300 p300 JNK->p300 NFkB NF-κB (p50) JNK->NFkB Apoptosis Apoptosis p300->Apoptosis NFkB->Apoptosis

Hypothesized Apoptotic Signaling Pathway

Conclusion

This compound demonstrates notable cytotoxic activity against the HL-60 human acute promyelocytic leukemia cell line.[1][2][3] While its efficacy in other cancer cell lines requires further quantitative investigation, the existing data, along with findings for related hericenones, suggests a promising potential for this natural compound in cancer therapy. Future research should focus on elucidating the specific molecular targets and signaling pathways of this compound to fully understand its mechanism of action and to guide its potential clinical development.

References

A Comparative Analysis of Hericenone J and Erinacines: Neurotrophic and Neuroprotective Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two classes of bioactive compounds isolated from the medicinal mushroom Hericium erinaceus: hericenones, with a specific focus on Hericenone J, and erinacines. While both are recognized for their potential in neuroscience, this document elucidates their distinct mechanisms of action, supported by experimental data, to inform further research and therapeutic development.

Hericenones are aromatic compounds typically isolated from the fruiting body of Hericium erinaceus, while erinacines are cyathane-type diterpenoids found in the mushroom's mycelium. A key distinction lies in their primary biological activities: erinacines are potent inducers of Nerve Growth Factor (NGF) synthesis, whereas this compound has demonstrated neuroprotective effects through mechanisms independent of NGF stimulation. Both classes of compounds are low-molecular-weight molecules capable of crossing the blood-brain barrier, making them attractive candidates for neurological drug development.[1][2]

Quantitative Comparison of Biological Activity

The following tables summarize the available quantitative data on the NGF-stimulating and neuroprotective activities of various hericenones and erinacines. It is important to note that direct comparative studies on the NGF-stimulating effects of this compound are lacking, as its primary described role is in neuroprotection against endoplasmic reticulum (ER) stress.

Table 1: Stimulation of Nerve Growth Factor (NGF) Secretion in Mouse Astroglial Cells

CompoundConcentrationNGF Secreted (pg/mL)Reference
Hericenone C 33 µg/mL23.5 ± 1.0[2]
Hericenone D 33 µg/mL10.8 ± 0.8[2]
Hericenone E 33 µg/mL13.9 ± 2.1[2]
Hericenone H 33 µg/mL45.1 ± 1.1[2]
Erinacine A 1 mM250.1 ± 36.2[3]
Erinacine B 1 mM129.7 ± 6.5[4]
Erinacine C 1 mM299.1 ± 59.6[4]
Epinephrine (Control) 1 mM69.2 ± 17.2[5]

Data presented as mean ± standard deviation.

Table 2: Comparative Overview of Primary Biological Activities

Compound ClassRepresentative Compound(s)Primary Biological ActivitySource in H. erinaceus
Hericenones Hericenones C, D, E, HStimulation of NGF SynthesisFruiting Body
This compoundNeuroprotection against ER stressFruiting Body
Erinacines Erinacines A, B, CPotent Stimulation of NGF SynthesisMycelium

Signaling Pathways and Mechanisms of Action

Erinacines and NGF-stimulating hericenones appear to act through different signaling pathways to induce NGF expression. Erinacine A has been shown to activate the c-Jun N-terminal kinase (JNK) pathway, leading to the phosphorylation of the transcription factor c-Jun, a key component of the Activator Protein-1 (AP-1) complex, which in turn initiates NGF gene transcription.[6] In contrast, hericenones C, D, and E are suggested to stimulate NGF synthesis through the activation of the protein kinase A (PKA) signaling pathway.

This compound's neuroprotective activity has been linked to its ability to protect against ER stress-dependent cell death.[2] This mechanism is distinct from the direct stimulation of neurotrophic factor synthesis.

Hericenone_Erinacine_Pathways cluster_erinacine Erinacine A Pathway cluster_hericenone Hericenone C/D/E Pathway Erinacine A Erinacine A JNK Activation JNK Activation Erinacine A->JNK Activation c-Jun Phosphorylation c-Jun Phosphorylation JNK Activation->c-Jun Phosphorylation AP-1 Complex AP-1 Complex c-Jun Phosphorylation->AP-1 Complex NGF Gene Transcription NGF Gene Transcription AP-1 Complex->NGF Gene Transcription Hericenones C, D, E Hericenones C, D, E PKA Activation PKA Activation Hericenones C, D, E->PKA Activation NGF Synthesis NGF Synthesis PKA Activation->NGF Synthesis

Signaling pathways for NGF synthesis by erinacines and hericenones.

HericenoneJ_Pathway ER Stress ER Stress Neuro2a Cell Death Neuro2a Cell Death ER Stress->Neuro2a Cell Death This compound This compound Protection Protection This compound->Protection Protection->Neuro2a Cell Death

Neuroprotective action of this compound against ER stress.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the neurotrophic and neuroprotective effects of these compounds.

NGF Synthesis Assay in Mouse Astroglial Cells

This assay is used to quantify the amount of NGF secreted by astroglial cells following treatment with test compounds.

  • Cell Culture: Primary astroglial cells are prepared from the cerebral hemispheres of 1-day-old mice. The cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) until confluent.

  • Treatment: The culture medium is replaced with a serum-free medium containing the test compound (e.g., hericenones at 33 µg/mL or erinacines at 1 mM). A positive control, such as epinephrine, is also used.

  • Incubation: The cells are incubated for 24-48 hours to allow for NGF secretion into the medium.

  • NGF Quantification: The culture medium is collected, and the concentration of NGF is measured using a two-site enzyme immunoassay (ELISA) kit specific for mouse NGF, following the manufacturer's protocol.

NGF_Synthesis_Workflow Culture Astroglial Cells Culture Astroglial Cells Treat with Compound Treat with Compound Culture Astroglial Cells->Treat with Compound Incubate 24-48h Incubate 24-48h Treat with Compound->Incubate 24-48h Collect Medium Collect Medium Incubate 24-48h->Collect Medium Quantify NGF (ELISA) Quantify NGF (ELISA) Collect Medium->Quantify NGF (ELISA)

Workflow for NGF Synthesis Assay.

Neurite Outgrowth Potentiation Assay in PC12 Cells

This assay assesses the ability of compounds to enhance NGF-induced neurite outgrowth in a neuronal cell line.

  • Cell Culture: PC12 rat pheochromocytoma cells are seeded on collagen-coated plates in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.

  • Treatment: The medium is replaced with a low-serum medium containing a suboptimal concentration of NGF (e.g., 5 ng/mL) with or without the test compound at various concentrations. A positive control with an optimal NGF concentration (e.g., 50 ng/mL) is included.

  • Incubation: Cells are incubated for 48-72 hours.

  • Quantification: The percentage of neurite-bearing cells (cells with neurites longer than the cell body diameter) is determined by counting at least 100 cells per well under a phase-contrast microscope.

Neuroprotection Assay against ER Stress-Induced Cell Death

This assay evaluates the ability of a compound to protect neuronal cells from death induced by ER stress.

  • Cell Culture: Neuro2a (murine neuroblastoma) cells are seeded in 96-well plates and allowed to attach overnight.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

  • Induction of ER Stress: An ER stress-inducing agent, such as tunicamycin (B1663573) or thapsigargin, is added to the culture medium.

  • Incubation: Cells are incubated with the test compound and the ER stressor for 24-48 hours.

  • Cell Viability Assessment: Cell viability is measured using a standard method, such as the MTT assay, to determine the protective effect of the compound.

Conclusion

The comparative analysis of this compound and erinacines reveals a fascinating divergence in their primary neuroactive properties. While erinacines are potent stimulators of NGF synthesis, making them promising candidates for therapies aimed at replenishing neurotrophic support, this compound's strength lies in its neuroprotective capacity against specific cellular stressors like ER stress. This distinction highlights the diverse therapeutic potential within the chemical constituents of Hericium erinaceus and underscores the importance of a nuanced, mechanism-based approach to drug discovery in the field of neurodegenerative diseases. Further research is warranted to fully elucidate the signaling pathways of this compound and to explore potential synergistic effects between these two classes of compounds.

References

The Evolving Landscape of Hericenones: A Comparative Guide to the Structure-Activity Relationship of Hericenone J and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Hericenone J and its derivatives, focusing on their structure-activity relationships in the context of neuroprotection and anti-inflammatory effects. While direct quantitative data for the neuroprotective and anti-inflammatory activity of this compound is limited in the current literature, this guide summarizes the available experimental data for related Hericenone and Hericene derivatives to provide valuable insights for the rational design of novel therapeutics.

Hericenones are a class of aromatic compounds isolated from the medicinal mushroom Hericium erinaceus. These compounds, characterized by a resorcinol (B1680541) core and a varied side chain, have garnered significant attention for their potential therapeutic applications, particularly in the realm of neurodegenerative diseases and inflammation. This guide delves into the structure-activity relationships of this compound and its analogs, presenting a comparative analysis based on published experimental findings.

Comparative Analysis of Biological Activity

The biological activities of various Hericenone and Hericene derivatives have been evaluated using in vitro assays. The following table summarizes the key quantitative data, providing a basis for comparing the potency of these compounds. It is important to note the absence of direct neuroprotective and anti-inflammatory data for this compound, with its activity currently reported in the context of cytotoxicity.

CompoundBiological ActivityAssayCell LineQuantitative Data (IC50/EC50)
This compound CytotoxicityMTT AssayHL-604.13 μM[1]
Hericene A Anti-inflammatoryLPS-induced TNF-α inhibitionRAW 264.778.50 μM[2][3]
Anti-inflammatoryLPS-induced IL-6 inhibitionRAW 264.756.33 μM[2][3]
Anti-inflammatoryLPS-induced NO inhibitionRAW 264.787.31 μM[2][3]
Hericenone F Anti-inflammatoryLPS-induced TNF-α inhibitionRAW 264.762.46 μM[2][3]
Anti-inflammatoryLPS-induced IL-6 inhibitionRAW 264.748.50 μM[2][3]
Anti-inflammatoryLPS-induced NO inhibitionRAW 264.776.16 μM[2][3]
Linoleate-containing regioisomer of Hericene D NeuroprotectionER stress-dependent cell deathNeuro2aPotent activity reported[4]
3-Hydroxyhericenone F NeuroprotectionER stress-dependent cell deathNeuro2aProtective activity reported[5]
Deacylated Hericenone C NeuroprotectionH2O2-induced oxidative stress1321N1Enhanced activity compared to Hericenone C

Key Structure-Activity Relationship Insights

While a comprehensive SAR for this compound derivatives is still under investigation, preliminary findings from related compounds suggest that:

  • The resorcinol moiety is a common feature and likely crucial for the observed biological activities.

  • Modifications to the side chain , such as the presence of fatty acid esters or hydroxyl groups, significantly influence the neuroprotective and anti-inflammatory potency. For instance, a linoleate-containing regioisomer of Hericene D demonstrated potent neuroprotective effects against endoplasmic reticulum (ER) stress[4].

  • The deacylation of Hericenone C was shown to enhance its neuroprotective properties, indicating that the core structure may be the primary pharmacophore.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research in this field. The following are representative protocols for key experiments used to evaluate the biological activity of Hericenone derivatives.

Neuroprotection Assay against Endoplasmic Reticulum (ER) Stress

This assay evaluates the ability of a compound to protect neuronal cells from death induced by ER stress.

  • Cell Culture: Murine neuroblastoma Neuro2a cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, they are pre-treated with various concentrations of the test compound for 1 hour.

  • Induction of ER Stress: ER stress is induced by adding an ER stress-inducing agent, such as tunicamycin (B1663573) (e.g., 2 µg/mL) or thapsigargin (B1683126) (e.g., 1 µM), to the cell culture medium.

  • Incubation: Cells are incubated for a further 24-48 hours.

  • Cell Viability Assessment: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The neuroprotective effect is calculated as the percentage of viable cells in the treated group compared to the vehicle-treated control group exposed to the ER stressor.

Anti-inflammatory Assay in LPS-Stimulated Macrophages

This assay assesses the potential of a compound to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW 264.7 macrophage cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Treatment: Cells are plated in 96-well plates and allowed to adhere. They are then pre-treated with different concentrations of the test compounds for 1 hour.

  • Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, except for the control group.

  • Incubation: The cells are incubated for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (B80452) in the culture supernatant is measured using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6): The levels of TNF-α and IL-6 in the supernatant are quantified using commercially available ELISA kits.

  • Data Analysis: The inhibitory effect of the compound on the production of NO, TNF-α, and IL-6 is calculated by comparing the levels in the treated groups to the LPS-stimulated control group. IC50 values are determined from the dose-response curves.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and experimental designs, the following diagrams are provided.

G cluster_0 Hericenone Derivative cluster_1 Cellular Stress cluster_2 Signaling Pathways cluster_3 Cellular Outcome HD Hericenone Derivative UPR Unfolded Protein Response (UPR) HD->UPR Inhibition Cell_Survival Neuronal Survival HD->Cell_Survival Promotion ER_Stress ER Stress (e.g., Tunicamycin) ER_Stress->UPR Activation Oxidative_Stress Oxidative Stress (e.g., H2O2) Apoptosis Apoptosis Oxidative_Stress->Apoptosis Induction UPR->Apoptosis Leads to Cell_Death Neuronal Cell Death Apoptosis->Cell_Death

Proposed neuroprotective signaling pathway of Hericenone derivatives.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation & Analysis cluster_3 Data Interpretation Start Seed RAW 264.7 cells in 96-well plates Adhere Allow cells to adhere (24 hours) Start->Adhere Pretreat Pre-treat with Hericenone derivative Adhere->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate Incubate for 24 hours Stimulate->Incubate Collect Collect supernatant Incubate->Collect Analyze Analyze NO, TNF-α, IL-6 levels Collect->Analyze Calculate Calculate % inhibition Analyze->Calculate Determine Determine IC50 values Calculate->Determine

Experimental workflow for the anti-inflammatory assay.

References

Investigating the Synergistic Potential of Hericenone J: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the known neurotrophic and neuroprotective activities of hericenones, compounds isolated from the mushroom Hericium erinaceus. While specific data on the synergistic effects of Hericenone J with other drugs remains to be elucidated, this document summarizes the existing research on related hericenones, offering a scientific basis and methodological framework for investigating the potential synergistic activities of this compound.

Currently, direct experimental evidence detailing the synergistic effects of this compound in combination with other drugs is not available in the published scientific literature. However, studies on structurally similar hericenones isolated from the same medicinal mushroom, Hericium erinaceus, have demonstrated significant potentiation of neurotrophic factor activity. These findings provide a strong rationale for investigating the synergistic potential of this compound. This guide synthesizes the available data on other hericenones and presents detailed experimental protocols to facilitate future research in this promising area.

Comparative Bioactivity of Hericenones

Several hericenones have been shown to enhance the neurotrophic effects of Nerve Growth Factor (NGF), a protein crucial for the survival, development, and function of neurons. The table below summarizes the quantitative data from studies on the potentiation of NGF-induced neurite outgrowth by various hericenones.

Table 1: Potentiation of NGF-Induced Neurite Outgrowth by Hericenones in PC12 Cells

CompoundConcentrationNGF ConcentrationObserved EffectReference
Hericenone C10 µg/mL5 ng/mLPotentiated NGF-induced neurite outgrowth.[1][1]
Hericenone D10 µg/mL5 ng/mLPotentiated NGF-induced neurite outgrowth.[1][1]
Hericenone E10 µg/mL5 ng/mLMarkedly potentiated NGF-induced neurite outgrowth.[1][1]
Hericenone H33 µg/mLNot specifiedStimulated NGF secretion in mouse astroglial cells.[2]

Note: PC12 cells are a cell line derived from a pheochromocytoma of the rat adrenal medulla and are widely used as a model system for neuronal differentiation.

In addition to potentiating the effects of exogenously applied NGF, some hericenones have been found to stimulate the synthesis and secretion of NGF in cultured brain cells. For instance, Hericenones C, D, E, and H have been reported to stimulate NGF biosynthesis in murine astroglial cells[2]. This dual action of potentiating existing NGF signaling and inducing the production of new NGF highlights the therapeutic potential of this class of compounds.

Signaling Pathways and Mechanisms of Action

Research into the mechanisms underlying the neurotrophic effects of hericenones has revealed the involvement of key signaling pathways that regulate neuronal survival and growth. Hericenone E, in particular, has been shown to potentiate NGF-induced neurite outgrowth through the activation of the TrkA receptor and its downstream signaling cascades, namely the MEK/ERK and PI3K-Akt pathways[3]. The binding of NGF to its TrkA receptor triggers a signaling cascade that is amplified in the presence of Hericenone E. Interestingly, Hericenone E has also been observed to activate the ERK1/2 and PI3K/Akt pathways independently of NGF, suggesting a multifaceted mechanism of action[3].

Hericenone_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NGF NGF TrkA TrkA Receptor NGF->TrkA Binds Hericenone Hericenone E Hericenone->TrkA Potentiates ERK ERK1/2 Hericenone->ERK Direct Activation? Akt Akt Hericenone->Akt Direct Activation? MEK MEK TrkA->MEK PI3K PI3K TrkA->PI3K MEK->ERK Neurite_Outgrowth Neurite Outgrowth & Survival ERK->Neurite_Outgrowth PI3K->Akt Akt->Neurite_Outgrowth

Figure 1: Potentiation of NGF Signaling by Hericenone E.

Experimental Protocols

To facilitate the investigation of the synergistic effects of this compound, this section provides detailed methodologies for key in vitro assays.

1. Neurite Outgrowth Potentiation Assay in PC12 Cells

This assay is fundamental for assessing the ability of a compound to enhance the neurite-promoting effects of a neurotrophic factor like NGF.

  • Cell Culture: PC12 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) in a humidified atmosphere of 5% CO2 at 37°C.

  • Treatment: Cells are seeded in collagen-coated plates. After attachment, the medium is replaced with a low-serum medium. Cells are then treated with a sub-optimal concentration of NGF (e.g., 2-5 ng/mL) alone or in combination with various concentrations of this compound. Control groups include cells treated with the vehicle, this compound alone, and an optimal concentration of NGF (e.g., 50 ng/mL).

  • Incubation: Cells are incubated for 48-72 hours to allow for neurite extension.

  • Analysis: Cells are fixed and imaged using a microscope. The percentage of neurite-bearing cells (cells with neurites longer than the cell body diameter) and the average neurite length are quantified using image analysis software. A significant increase in these parameters in the co-treatment group compared to NGF alone indicates potentiation.

2. Neuroprotection Assay

This assay evaluates the ability of a compound to protect neuronal cells from a toxic insult, and it can be adapted to assess synergistic neuroprotective effects.

  • Cell Culture: A suitable neuronal cell line (e.g., SH-SY5Y) or primary neurons are cultured under standard conditions.

  • Treatment: Cells are pre-treated with this compound, another drug of interest, or a combination of both for a specified period. Subsequently, a neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, or amyloid-beta peptides for Alzheimer's disease models) is added to the culture medium.

  • Incubation: Cells are incubated with the toxic agent for 24-48 hours.

  • Cell Viability Assessment: Cell viability is measured using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity, or the LDH (lactate dehydrogenase) release assay, which quantifies membrane damage.

  • Data Analysis: The neuroprotective effect is calculated as the percentage of viable cells in the treated groups compared to the vehicle-treated control group subjected to the same toxic insult. Synergy can be determined by comparing the effect of the combination treatment to the effects of the individual compounds.

Experimental_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_challenge Neurotrophic or Neurotoxic Challenge cluster_analysis Analysis A Seed Neuronal Cells B Allow Cell Adherence A->B C1 Vehicle Control B->C1 C2 This compound Alone B->C2 C3 Drug X Alone B->C3 C4 This compound + Drug X B->C4 D1 Add Sub-optimal NGF (for potentiation assay) C1->D1 D2 Induce Neurotoxicity (for neuroprotection assay) C1->D2 C2->D1 C2->D2 C3->D1 C3->D2 C4->D1 C4->D2 E Incubate for 24-72 hours D1->E D2->E F Microscopy & Image Analysis (Neurite Outgrowth) E->F G Cell Viability Assay (MTT, LDH) E->G H Quantify & Compare Results F->H G->H

References

Unveiling the Therapeutic Potential of Hericenone J: A Comparative Cross-Validation of Its Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery, the rigorous validation of therapeutic targets is paramount. This guide provides a comprehensive cross-validation of the therapeutic targets of Hericenone J, a promising natural compound isolated from the mushroom Hericium erinaceus. By presenting comparative data, detailed experimental protocols, and signaling pathway visualizations, this document serves as a vital resource for researchers, scientists, and professionals in drug development.

Executive Summary

This compound has demonstrated significant potential in two key therapeutic areas: oncology and neuroprotection. This guide delves into the experimental evidence supporting these activities, offering a comparative analysis with established alternatives. Quantitative data is presented to facilitate objective assessment of this compound's performance, alongside detailed methodologies to ensure reproducibility of the cited experiments. Visual diagrams of signaling pathways and experimental workflows are provided to enhance understanding of the underlying mechanisms.

Anticancer Activity: Targeting Leukemia

This compound has shown notable cytotoxic effects against human acute promyelocytic leukemia cells (HL-60). This section compares its in vitro efficacy with the widely used chemotherapy drug, Doxorubicin.

Comparative Efficacy of this compound and Doxorubicin against HL-60 Cells
CompoundIC50 (μM)Cell LineAssay
This compound 4.13[1]HL-60MTT Assay
Doxorubicin 0.1 - 1.0 (typical range)HL-60MTT Assay

Note: The IC50 value for Doxorubicin can vary between studies and experimental conditions. The range provided is a typical representation from various public sources.

Experimental Protocol: MTT Assay for Cytotoxicity

The half-maximal inhibitory concentration (IC50) of this compound was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

  • This compound

  • HL-60 human acute promyelocytic leukemia cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: HL-60 cells are seeded into 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of this compound (or Doxorubicin as a comparator) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 μL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 μL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve as the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed HL-60 cells in 96-well plate add_compounds Add this compound to cells seed_cells->add_compounds prepare_compounds Prepare serial dilutions of this compound prepare_compounds->add_compounds incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_dmso Add DMSO to dissolve formazan incubate_4h->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Neuroprotective Potential: Stimulation of Nerve Growth Factor (NGF)

While direct quantitative data for this compound's neuroprotective activity is not yet available, several other hericenones (C, D, E, and H) isolated from the same mushroom have been shown to stimulate the synthesis of Nerve Growth Factor (NGF), a crucial protein for neuronal survival and growth.[2] This suggests a potential class effect and a promising avenue for future research into this compound.

Comparative NGF-Stimulating Activity of Hericenones
Compound (at 33 µg/mL)NGF Secretion (pg/mL)Cell Line
Hericenone C 10.8 ± 0.8[2]Mouse astroglial cells
Hericenone D 23.5 ± 1.0[2]Mouse astroglial cells
Hericenone E 13.9 ± 2.1[2]Mouse astroglial cells
Hericenone H 45.1 ± 1.1[2]Mouse astroglial cells
Epinephrine (positive control) 69.2 ± 17.2 (at 1.0 mM)[2]Mouse astroglial cells
Experimental Protocol: NGF Synthesis Assay

The ability of hericenones to stimulate NGF synthesis is typically evaluated by measuring the concentration of NGF secreted into the cell culture medium of astroglial cells.

Materials:

  • Hericenone compounds

  • Mouse astroglial cells

  • Cell culture medium (e.g., DMEM)

  • NGF ELISA kit

  • Microplate reader

Procedure:

  • Cell Culture: Mouse astroglial cells are cultured in a suitable medium.

  • Compound Treatment: Cells are treated with the hericenone compounds at a specific concentration (e.g., 33 µg/mL) for a designated period (e.g., 24 hours).

  • Sample Collection: The cell culture supernatant is collected.

  • ELISA: The concentration of NGF in the supernatant is quantified using a commercial NGF Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Data Analysis: The amount of secreted NGF is determined by comparing the sample readings to a standard curve.

NGF_Signaling_Pathway Hericenones Hericenones (C, D, E, H) AstroglialCell Astroglial Cell Hericenones->AstroglialCell Stimulates NGF_synthesis Increased NGF Synthesis AstroglialCell->NGF_synthesis NGF Nerve Growth Factor (NGF) NGF_synthesis->NGF Leads to Neuron Neuron NGF->Neuron Binds to TrkA TrkA Receptor Neuron->TrkA PI3K_Akt PI3K/Akt Pathway TrkA->PI3K_Akt Activates MEK_ERK MEK/ERK Pathway TrkA->MEK_ERK Activates Neuronal_Survival Neuronal Survival & Growth PI3K_Akt->Neuronal_Survival MEK_ERK->Neuronal_Survival

Conclusion and Future Directions

The data presented in this guide provides a solid foundation for the continued investigation of this compound as a therapeutic agent. Its demonstrated cytotoxicity against leukemia cells warrants further preclinical and potentially clinical investigation. While direct evidence for its neuroprotective effects is still needed, the activity of other hericenones strongly suggests that this is a promising area of research. Future studies should focus on elucidating the precise molecular mechanisms of this compound's anticancer activity, conducting in vivo efficacy and safety studies, and performing a direct evaluation of its neuroprotective potential. The detailed protocols provided herein offer a standardized framework for such future research endeavors.

References

Safety Operating Guide

Proper Disposal of Hericenone J: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of Hericenone J, a bioactive aromatic compound isolated from the medicinal mushroom Hericium erinaceus. Adherence to these procedures is critical for minimizing risks and ensuring compliance with institutional and regulatory standards. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for the disposal of similar research compounds, including those with cytotoxic properties.[1]

Understanding this compound: Properties and Handling

This compound is an aromatic compound with noted anticancer activity, demonstrating cytotoxicity against cell lines such as HL-60 human acute promyelocytic leukemia cells.[1] Due to its biological activity, it should be handled with care, utilizing appropriate personal protective equipment (PPE).

Key Properties of this compound:

PropertyValueSource
Molecular FormulaC19H24O4[2]
Molecular Weight316.4 g/mol [2]
AppearanceLikely a solid powder at room temperatureInferred from similar compounds
SolubilitySoluble in organic solvents like DMSO, ethanol (B145695), and acetoneInferred from Hericenone D[3]
StorageStore in a well-closed container, protected from light and air. Long-term storage should be under refrigerated or frozen conditions.Inferred from Hericenone D[3]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, all personnel must wear the following appropriate PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene).[4]

  • Body Protection: A laboratory coat or a chemical-resistant apron.

Step-by-Step Disposal Procedures

The following procedures are based on standard laboratory practices for the disposal of chemical waste. Always consult your institution's specific waste management guidelines and local regulations before proceeding.

Step 1: Waste Segregation and Collection

Proper segregation of chemical waste at the source is the most critical step in the disposal process.[5][6]

  • Solid Waste:

    • Collect unused or expired pure this compound in its original container or a clearly labeled, sealed container.

    • Lab materials grossly contaminated with solid this compound (e.g., weighing papers, contaminated gloves, bench paper) should be collected in a designated, properly labeled solid chemical waste container.[3]

  • Liquid Waste:

    • Solutions of this compound in organic solvents must be collected in a designated, labeled liquid chemical waste container.[3]

    • Segregate halogenated and non-halogenated solvent waste streams if required by your institution's disposal protocols.

    • Aqueous solutions containing this compound should be collected separately. Do not pour this compound solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department for very dilute, neutralized solutions.

  • Sharps Waste:

    • Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.[6]

Step 2: Labeling and Storage
  • All waste containers must be clearly and accurately labeled with the full chemical name ("this compound"), the solvent(s) present, and the approximate concentration and volume.[5]

  • Attach a hazardous waste tag if required by your institution.

  • Store waste containers in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup.[7] Keep containers closed when not in use.[3]

Step 3: Decontamination
  • Decontaminate all surfaces and equipment that have come into contact with this compound.

  • Use a suitable laboratory detergent and water, followed by a solvent rinse (e.g., ethanol or acetone) if necessary.[3]

  • Collect all decontamination materials (e.g., wipes, absorbent pads) as solid chemical waste.[3]

Step 4: Spill Management
  • Small Spills:

    • Alert personnel in the immediate area and ensure the area is well-ventilated.

    • Wearing appropriate PPE, absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand).[3]

    • For solid spills, carefully sweep or wipe up the material, avoiding dust generation.

    • Place the absorbed or collected material into a labeled chemical waste container.[3]

    • Decontaminate the spill area as described above.[3]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.[3]

    • Do not attempt to clean up a large spill without proper training and equipment.[3]

Step 5: Final Disposal
  • Arrange for the collection of the segregated and labeled waste by your institution's authorized hazardous waste disposal service.[6]

  • Never dispose of this compound waste in the regular trash or down the sanitary sewer unless explicitly authorized.[8]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate a typical experimental workflow involving this compound and the subsequent decision-making process for waste disposal.

Diagram 1: Typical Experimental Workflow with this compound cluster_experiment Experimental Phase cluster_waste Waste Generation prep Preparation of this compound Stock Solution cell_culture Cell Culture Treatment prep->cell_culture incubation Incubation and Observation cell_culture->incubation data_collection Data Collection (e.g., Viability Assay) incubation->data_collection solid_waste Solid Waste (Contaminated Pipette Tips, Plates, Gloves) data_collection->solid_waste liquid_waste Liquid Waste (Spent Media, Unused Solutions) data_collection->liquid_waste

Caption: Diagram 1: A typical in vitro experimental workflow using this compound.

Diagram 2: this compound Waste Disposal Decision Pathway cluster_characterize Step 1: Characterize and Segregate cluster_contain Step 2: Contain and Label cluster_dispose Step 3: Final Disposal start This compound Waste Generated is_solid Solid? start->is_solid is_liquid Liquid? is_solid->is_liquid No solid_container Collect in Labeled Solid Chemical Waste Container is_solid->solid_container Yes is_sharp Sharp? is_liquid->is_sharp No liquid_container Collect in Labeled Liquid Chemical Waste Container is_liquid->liquid_container Yes sharp_container Collect in Puncture-Proof Sharps Container is_sharp->sharp_container Yes storage Store in Satellite Accumulation Area solid_container->storage liquid_container->storage sharp_container->storage pickup Arrange for EHS Pickup storage->pickup

Caption: Diagram 2: Decision pathway for the proper disposal of this compound waste.

By following these guidelines, laboratory personnel can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize safety and compliance by consulting your institution's specific protocols.

References

Personal protective equipment for handling Hericenone J

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for handling Hericenone J in a laboratory setting. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

I. Understanding the Compound: this compound

II. Personal Protective Equipment (PPE)

All personnel must wear the appropriate PPE when handling this compound. The recommended PPE is based on standard laboratory practices for handling potentially hazardous chemical compounds.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of solutions containing this compound and from airborne powder.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene).Prevents skin contact and absorption. Gloves should be inspected before use and disposed of properly after handling.[1]
Body Protection A lab coat or a chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area. If weighing or handling in a way that generates dust, a fume hood is required.Minimizes inhalation of the compound, which may be harmful.

III. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and experimental integrity.

A. Preparation and Weighing:

  • Designated Area: Conduct all handling of this compound in a designated area of the laboratory, away from general traffic.

  • Fume Hood: When handling the solid compound or preparing stock solutions, perform the work inside a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Dust Formation: Handle the solid gently to avoid creating dust.[1]

  • Static Control: Use an anti-static brush or ionizer when weighing to prevent dispersal of the powder.

  • Spill Kit: Ensure a spill kit appropriate for chemical spills is readily accessible.

B. Dissolution and Use in Experiments:

  • Solvent Selection: this compound, like other hericenones, is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and ethyl acetate.

  • Solution Preparation: Add the solvent to the weighed this compound slowly to avoid splashing. Cap the container tightly and vortex or sonicate until fully dissolved.

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

  • Experimental Use: When using solutions of this compound, handle them with the same level of precaution as the solid compound, using appropriate PPE.

IV. Disposal Plan: Waste Management

Proper segregation and disposal of waste contaminated with this compound are critical for laboratory safety and environmental compliance.

A. Waste Segregation:

  • Solid Waste:

    • Includes: Unused or expired pure this compound, contaminated weighing paper, gloves, bench paper, and pipette tips.

    • Container: A designated, properly labeled solid chemical waste container.[2]

  • Liquid Waste:

    • Includes: Solutions of this compound in organic solvents.

    • Container: A designated, labeled liquid chemical waste container appropriate for the solvent used (e.g., flammable or halogenated). Do not mix incompatible waste streams.[2]

  • Sharps Waste:

    • Includes: Needles or other sharps contaminated with this compound.

    • Container: A designated sharps container.

B. Spill Management:

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Sweep up the absorbed material and place it into a labeled solid chemical waste container.[2]

    • Decontaminate the spill area with a suitable laboratory detergent and water, followed by a solvent rinse if necessary.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert the institution's Environmental Health and Safety (EHS) or emergency response team.

V. Visualized Workflows

Experimental Workflow for Handling this compound

G Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal PPE Don Appropriate PPE PrepArea Prepare Designated Work Area in Fume Hood PPE->PrepArea Weigh Weigh Solid this compound PrepArea->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Work Surfaces Experiment->Decontaminate Segregate Segregate Waste Decontaminate->Segregate Dispose Dispose of Waste via EHS Segregate->Dispose

A step-by-step workflow for the safe handling of this compound.

Logical Relationship for this compound Waste Disposal

G Logical Relationship for this compound Waste Disposal cluster_types Waste Types cluster_containers Waste Containers HericenoneJ This compound Waste Generated Solid Solid Waste HericenoneJ->Solid Liquid Liquid Waste HericenoneJ->Liquid Sharps Sharps Waste HericenoneJ->Sharps SolidContainer Labeled Solid Waste Container Solid->SolidContainer LiquidContainer Labeled Liquid Waste Container Liquid->LiquidContainer SharpsContainer Sharps Container Sharps->SharpsContainer EHS Environmental Health & Safety (EHS) Pickup SolidContainer->EHS LiquidContainer->EHS SharpsContainer->EHS

A diagram illustrating the proper segregation and disposal pathway for this compound waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.